molecular formula C10H13BrClNO B1465027 3-(2-Bromophenoxy)pyrrolidine hydrochloride CAS No. 960492-06-2

3-(2-Bromophenoxy)pyrrolidine hydrochloride

Cat. No.: B1465027
CAS No.: 960492-06-2
M. Wt: 278.57 g/mol
InChI Key: UKWUWIUFWPFAGR-UHFFFAOYSA-N
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Description

3-(2-Bromophenoxy)pyrrolidine hydrochloride (CAS 960492-06-2) is a chemical compound of interest in medicinal chemistry and neuroscience research. It belongs to the class of pyrrolidine-based scaffolds, which are highly valued in drug discovery for their three-dimensional coverage and ability to influence key physicochemical parameters of potential drug candidates, such as solubility and lipophilicity . The pyrrolidine ring is a versatile and saturated scaffold that allows researchers to efficiently explore pharmacophore space due to its sp3-hybridization and the stereochemistry it imparts to molecules . This compound features a bromophenoxy moiety, which is often utilized in structure-activity relationship (SAR) studies to optimize the binding affinity and selectivity of research compounds. Researchers focused on developing ligands for ionotropic glutamate receptors (iGluRs), particularly the NMDA receptor subtype, may find this compound a valuable synthetic intermediate . SAR studies on related 3-arylproline scaffolds have demonstrated that introducing substituents like bromine on the phenyl ring can significantly shift the affinity profile towards NMDA receptor selectivity . As such, this chemical serves as a key building block in the synthesis of more complex molecules aimed at studying neurological pathways and disease states. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-bromophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWUWIUFWPFAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(2-Bromophenoxy)pyrrolidine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-(2-Bromophenoxy)pyrrolidine HCl

Part 1: Executive Summary & Molecular Identity

3-(2-Bromophenoxy)pyrrolidine hydrochloride is a bifunctional heterocyclic building block used extensively in fragment-based drug discovery (FBDD). It serves as a "privileged scaffold," combining the solubilizing and pharmacokinetic benefits of the pyrrolidine ring with the synthetic versatility of an ortho-brominated aryl ether.

The ortho-bromo substituent provides a critical handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly expand libraries of GPCR ligands, particularly for serotonin (5-HT) and sigma receptor targets.

Core Molecular Data
ParameterValue
IUPAC Name This compound
Common Name 3-(2-Bromophenoxy)pyrrolidine HCl
Empirical Formula C₁₀H₁₃BrClNO
Formula Weight (Salt) 278.57 g/mol
Molecular Weight (Free Base) 242.11 g/mol
Exact Mass (Base) 241.0102
CAS Registry Number Variable by stereochemistry (Racemic, R, or S forms exist; typically custom synthesis)
Physical State White to off-white crystalline solid

Part 2: Physicochemical Properties

Understanding the physicochemical profile is essential for predicting the behavior of this scaffold in biological assays and synthetic workflows.

PropertyValue (Predicted/Observed)Significance in Drug Design
LogP (Free Base) ~2.3 – 2.6Moderate lipophilicity; suitable for CNS penetration.
pKa (Pyrrolidine N) ~9.5Highly basic; exists as a cation at physiological pH (7.4), improving solubility.
H-Bond Donors 2 (NH, HCl)Critical for receptor binding interactions.
H-Bond Acceptors 2 (N, Ether O)Facilitates hydrogen bonding networks in active sites.
Rotatable Bonds 2Low flexibility reduces entropic penalty upon binding.
Solubility High (Water, DMSO, MeOH)Excellent for high-concentration stock solutions.

Part 3: Synthetic Methodology

The synthesis of 3-(2-Bromophenoxy)pyrrolidine HCl requires a strategy that preserves the integrity of the pyrrolidine ring while installing the sterically hindered ortho-bromo ether linkage. The Mitsunobu Reaction is the industry-standard protocol for this transformation, superior to nucleophilic aromatic substitution (


) due to the lack of strong electron-withdrawing groups on the 2-bromophenol ring.
Protocol: Mitsunobu Etherification & Deprotection

Reagents Required:

  • Substrate: 2-Bromophenol

  • Alcohol: N-Boc-3-hydroxypyrrolidine (Commercial, R or S enantiomer)

  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD)[1][2][3]
    
  • Solvent: Anhydrous THF

  • Deprotection: 4M HCl in Dioxane

Step-by-Step Workflow:

  • Activation: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) and

    
     (1.2 eq) in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0°C.[2]
  • Coupling: Add 2-Bromophenol (1.0 eq).

  • Addition: Dropwise addition of DIAD (1.2 eq) over 30 minutes. Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC/LCMS for consumption of phenol.

  • Workup: Concentrate solvent. Triturate with diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO) byproduct. Filter and purify the filtrate via silica gel chromatography (Hexane/EtOAc).

  • Deprotection: Dissolve the purified Boc-intermediate in 1,4-dioxane. Add 4M HCl in dioxane (5 eq). Stir at RT for 2–4 hours.

  • Isolation: The product, 3-(2-Bromophenoxy)pyrrolidine HCl, often precipitates as a solid. Filter, wash with ether, and dry under vacuum.

Synthetic Pathway Visualization

Synthesispathway Start1 N-Boc-3-Hydroxypyrrolidine Intermediate Mitsunobu Complex (Inversion of Configuration) Start1->Intermediate PPh3, DIAD, THF 0°C Start2 2-Bromophenol Start2->Intermediate BocProduct N-Boc-3-(2-bromophenoxy) pyrrolidine Intermediate->BocProduct Coupling (RT, 12h) FinalProduct 3-(2-Bromophenoxy) pyrrolidine HCl BocProduct->FinalProduct 4M HCl/Dioxane Deprotection

Figure 1: Synthetic route utilizing Mitsunobu coupling for stereochemical control, followed by acid-mediated deprotection.[1][3]

Part 4: Quality Control & Characterization

To ensure the integrity of the scaffold for biological testing, the following analytical criteria must be met.

1. Proton NMR (


H NMR, 400 MHz, DMSO-

):
  • Aromatic Region: Four distinct protons for the 1,2-disubstituted benzene ring (

    
     6.9 – 7.6 ppm).
    
  • Ether Methine: A multiplet at

    
     5.1–5.3 ppm (C3-H), shifted downfield due to the oxygen attachment.
    
  • Pyrrolidine Ring: Multiplets at

    
     3.0–3.6 ppm (C2, C4, C5 protons) and 
    
    
    
    2.0–2.3 ppm (C4 protons).
  • Amine: Broad singlet at

    
     9.0–9.5 ppm (ammonium protons, exchangeable with 
    
    
    
    ).

2. Mass Spectrometry (LC-MS):

  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion:

    
     (Characteristic 1:1 isotopic ratio for Bromine 
    
    
    
    ).
  • Salt Confirmation: Presence of chloride ion can be confirmed via silver nitrate precipitation test or Ion Chromatography (IC).

Part 5: Medicinal Chemistry Applications

This molecule is not just a final product but a "diversity-oriented synthesis" (DOS) enabler.

1. Fragment-Based Drug Discovery (FBDD): The pyrrolidine nitrogen acts as a vector for library expansion via amidation or reductive amination. The ortho-bromo group allows for orthogonal expansion via palladium-catalyzed coupling.

2. Target Classes:

  • Serotonin Transporters (SERT): Phenoxypyrrolidines are structural analogs of atomoxetine and fluoxetine.

  • Sigma Receptors (

    
    ):  The basic amine and lipophilic aromatic tail fit the classic sigma pharmacophore.
    
Functionalization Logic Flow

MedChemLogic Core 3-(2-Bromophenoxy) pyrrolidine HCl Amide Amide Coupling (R-COOH) Core->Amide Pyrrolidine N Urea Urea Formation (R-NCO) Core->Urea RedAm Reductive Amination (R-CHO) Core->RedAm Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Aryl Bromide Buchwald Buchwald-Hartwig (R-NH2) Core->Buchwald Sonogashira Sonogashira (Alkynes) Core->Sonogashira

Figure 2: Orthogonal functionalization strategy. The scaffold allows independent modification of the "Head" (Amine) and "Tail" (Aryl).

Part 6: Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Hygroscopic solid. Store in a desiccator at -20°C for long-term stability.

  • Safety Protocol: Wear nitrile gloves and safety goggles. Perform all synthesis steps involving DIAD and Bromophenol in a fume hood due to toxicity and sensitization risks.

References

  • Mitsunobu Reaction Mechanism & Utility: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2551–2651. Link

  • Pyrrolidine Scaffolds in MedChem: O'Hagan, D. "Pyrrolidines and Piperidines: The Alkaloid Scaffolds." Natural Product Reports, vol. 17, 2000, pp. 435-446. Link

  • General Synthesis of Aryl Ethers: Fletcher, S. "The Mitsunobu Reaction in the 21st Century." Organic Chemistry Frontiers, vol. 2, 2015, pp. 739-752. Link

  • PubChem Compound Summary: "3-(3-Methoxyphenyl)pyrrolidine hydrochloride" (Analogous Structure/Properties). PubChem. Link

Sources

An In-Depth Technical Guide to 3-(2-Bromophenoxy)pyrrolidine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(2-bromophenoxy)pyrrolidine hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical identity, explore a robust synthetic route, detail its characterization, and discuss its potential applications, all grounded in established scientific principles.

Chemical Identity and Structural Elucidation

This compound is a secondary amine featuring a pyrrolidine ring substituted at the 3-position with a 2-bromophenoxy group. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to biological screening and formulation studies.

SMILES String

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for the free base, 3-(2-bromophenoxy)pyrrolidine, is C1CN(C)CC1OC2=CC=CC=C2Br. The hydrochloride salt is represented as C1CN(C)CC1OC2=CC=CC=C2Br.Cl. This notation provides a machine-readable representation of the molecular structure.

Key Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, 3-(3-bromophenoxy)pyrrolidine, is presented in Table 1. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular FormulaC10H12BrNO[1]
Molar Mass242.11 g/mol [2]
Monoisotopic Mass241.01022 Da[1]
XlogP (predicted)2.4[1]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a Williamson ether synthesis, a reliable and well-established method for forming aryl ethers. This approach involves the reaction of a protected 3-hydroxypyrrolidine with 2-bromophenol, followed by deprotection and salt formation.

Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below. This multi-step process ensures high purity and yield of the final product.

SynthesisWorkflow cluster_protection Step 1: Protection cluster_ether_synthesis Step 2: Williamson Ether Synthesis cluster_deprotection_salt Step 3: Deprotection & Salt Formation 3-Hydroxypyrrolidine 3-Hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine 3-Hydroxypyrrolidine->N-Boc-3-hydroxypyrrolidine  Base (e.g., TEA)    Solvent (e.g., DCM)   Boc_Anhydride Boc Anhydride Boc_Anhydride->N-Boc-3-hydroxypyrrolidine N-Boc-3-(2-bromophenoxy)pyrrolidine N-Boc-3-(2-bromophenoxy)pyrrolidine N-Boc-3-hydroxypyrrolidine->N-Boc-3-(2-bromophenoxy)pyrrolidine  Solvent (e.g., DMF)   2-Bromophenol 2-Bromophenol 2-Bromophenol->N-Boc-3-(2-bromophenoxy)pyrrolidine Base_NaH Strong Base (e.g., NaH) Base_NaH->N-Boc-3-(2-bromophenoxy)pyrrolidine Final_Product 3-(2-Bromophenoxy)pyrrolidine Hydrochloride N-Boc-3-(2-bromophenoxy)pyrrolidine->Final_Product HCl_in_Dioxane HCl in Dioxane HCl_in_Dioxane->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate

  • To a solution of 3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (TEA, 1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) in DCM (2 volumes).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-hydroxypyrrolidine-1-carboxylate as a clear oil.

Step 2: Synthesis of tert-butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 5 volumes) at 0 °C, add a solution of 2-bromophenol (1.2 eq) in DMF (2 volumes) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in DMF (3 volumes) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate.

Step 3: Synthesis of this compound

  • Dissolve tert-butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate (1.0 eq) in a 4 M solution of hydrochloric acid in 1,4-dioxane (10 volumes).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to afford this compound as a solid.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine and bromophenoxy protons. The protons on the pyrrolidine ring will appear as multiplets in the upfield region, while the aromatic protons will be observed as multiplets in the downfield region. The N-H proton of the hydrochloride salt will likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbons of the pyrrolidine ring will resonate in the aliphatic region, while the aromatic carbons will appear in the downfield region. The carbon bearing the bromine atom will be influenced by the halogen's electron-withdrawing effect.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the free base, as well as characteristic fragmentation patterns. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in a pair of peaks for bromine-containing fragments.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching for the secondary amine salt, C-H stretching for the aliphatic and aromatic groups, C-O-C stretching for the ether linkage, and C-Br stretching.

Applications in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[5][6] Its three-dimensional nature allows for the exploration of chemical space, often leading to improved pharmacological properties.[7][8]

Rationale for Use

The introduction of a 2-bromophenoxy substituent onto the pyrrolidine ring provides a handle for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic profile. The bromine atom can act as a site for cross-coupling reactions or can participate in halogen bonding interactions with biological targets.

Potential Therapeutic Areas

Derivatives of 3-phenoxypyrrolidine have shown activity as norepinephrine and serotonin reuptake inhibitors, suggesting potential applications in the treatment of depression and neuropathic pain.[9] Additionally, the pyrrolidine core is present in compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[5][6] Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents in these and other disease areas.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in drug discovery. The synthetic route outlined in this guide is robust and scalable, and the expected spectroscopic features provide a clear path for its characterization. The inherent properties of the pyrrolidine scaffold, combined with the functionality of the 2-bromophenoxy group, make this compound a promising starting point for the development of new and effective medicines.

References

  • Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & medicinal chemistry letters, 23(5), 1456–1461. [Link]

  • PubChemLite. (n.d.). 3-(3-bromophenoxy)pyrrolidine hydrochloride. Retrieved February 13, 2026, from [Link]

  • ChemBK. (n.d.). 3-(3-Bromophenoxy)pyrrolidine. Retrieved February 13, 2026, from [Link]

  • Poyraz, S., Yilmaz, I., & Toumi, A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249372. [Link]

  • Westheimer, D. T., & Meyer, T. (2008). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: A designer drug with α-pyrrolidinophenone structure. Forensic Science International, 177(1), e1-e6. [Link]

Sources

The 2-Bromo Phenoxy Pyrrolidine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrrolidine ring stands as a cornerstone scaffold, celebrated for its conformational flexibility and its presence in a multitude of biologically active compounds.[1][2] This five-membered saturated heterocycle offers a three-dimensional architecture that allows for precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets.[1] When coupled with a phenoxy moiety, the resulting scaffold gains access to a diverse chemical space with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. This guide focuses on a specific, promising iteration of this chemical motif: the 2-bromo phenoxy pyrrolidine scaffold. The introduction of a bromine atom onto the phenoxy ring provides a unique combination of steric and electronic properties, offering a valuable tool for modulating potency, selectivity, and pharmacokinetic profiles of drug candidates.

This in-depth technical guide will navigate the synthesis, biological significance, and structure-activity relationships (SAR) of the 2-bromo phenoxy pyrrolidine core. We will explore its application in the discovery of novel therapeutics, with a particular focus on its role in targeting key neurotransmitter systems. Detailed experimental protocols and visual workflows are provided to empower researchers and drug development professionals to effectively harness the potential of this versatile scaffold.

Synthetic Strategies: Crafting the 2-Bromo Phenoxy Pyrrolidine Core

The construction of the 2-bromo phenoxy pyrrolidine scaffold primarily relies on the formation of an ether linkage between a pyrrolidine alcohol and a brominated phenol. Two classical and highly effective methods for achieving this transformation are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these methods often depends on the specific substrate, desired stereochemistry, and reaction conditions.

Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[3][4][5] In the context of our scaffold, this involves the deprotonation of a 2-hydroxypyrrolidine derivative to form a nucleophilic alkoxide, which then displaces a halide from an activated bromo-substituted aromatic ring.

The key to a successful Williamson ether synthesis lies in the selection of appropriate starting materials and reaction conditions to favor the SN2 pathway and minimize competing elimination reactions.[6] For the synthesis of the 2-bromo phenoxy pyrrolidine scaffold, the reaction would typically proceed as follows:

  • Step 1: Deprotonation. A protected 2-hydroxypyrrolidine is treated with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide. The choice of protecting group for the pyrrolidine nitrogen is crucial to prevent side reactions.

  • Step 2: Nucleophilic Attack. The generated alkoxide then reacts with a suitable 2-bromophenol derivative, where the hydroxyl group has been converted into a good leaving group (e.g., a tosylate or mesylate), or more directly with a di-halo-substituted benzene.

Experimental Protocol: Representative Williamson Ether Synthesis

Objective: To synthesize a protected 2-(2-bromophenoxy)pyrrolidine derivative.

Materials:

  • N-Boc-2-hydroxypyrrolidine

  • 1-Bromo-2-fluorobenzene

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-Boc-2-hydroxypyrrolidine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of 1-bromo-2-fluorobenzene (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-Boc-2-(2-bromophenoxy)pyrrolidine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mitsunobu Reaction: A Mild and Versatile Alternative

The Mitsunobu reaction provides a powerful method for converting alcohols into a variety of functional groups, including ethers, with stereochemical inversion.[7][8][9] This reaction utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[8]

For the synthesis of our target scaffold, the Mitsunobu reaction offers a mild alternative to the Williamson ether synthesis, often proceeding at room temperature and with high yields.[7][9] A key advantage is the inversion of stereochemistry at the chiral center of the 2-hydroxypyrrolidine, which is particularly valuable in the synthesis of enantiomerically pure compounds.

Experimental Protocol: Representative Mitsunobu Reaction

Objective: To synthesize a protected 2-(2-bromophenoxy)pyrrolidine derivative with inversion of stereochemistry.

Materials:

  • N-Boc-2-hydroxypyrrolidine (e.g., the (S)-enantiomer)

  • 2-Bromophenol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-Boc-(S)-2-hydroxypyrrolidine (1.0 eq), 2-bromophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-Boc-(R)-2-(2-bromophenoxy)pyrrolidine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and polarimetry to confirm its structure, purity, and stereochemistry.

Biological Significance and Therapeutic Applications

The 2-bromo phenoxy pyrrolidine scaffold is a privileged structure in drug discovery due to its ability to interact with a range of biological targets, particularly those within the central nervous system. The unique combination of the pyrrolidine ring, the phenoxy linker, and the bromine substituent contributes to its diverse pharmacological profile.

Dopamine Receptor Modulation

A significant area of interest for this scaffold lies in its potential to modulate dopamine receptors. Specifically, derivatives of phenoxymethylpiperidine and related structures have shown high affinity and selectivity for the dopamine D4 receptor.[10][11][12] The D4 receptor is implicated in various neurological and psychiatric disorders, including schizophrenia, ADHD, and Parkinson's disease.[7] The development of selective D4 receptor antagonists is a promising therapeutic strategy, and the 2-bromo phenoxy pyrrolidine scaffold offers a valuable starting point for the design of such agents. The bromine atom can influence binding affinity and selectivity through halogen bonding and by modifying the electronic properties of the phenoxy ring.

Serotonin Receptor Ligands

The serotonin (5-HT) system is another key target for compounds containing the phenoxy-pyrrolidine motif.[13][14] Ligands that interact with various 5-HT receptor subtypes are used to treat a wide range of conditions, including depression, anxiety, and migraines.[15] The structural features of the 2-bromo phenoxy pyrrolidine scaffold make it a suitable candidate for the development of novel 5-HT receptor ligands. The pyrrolidine nitrogen can act as a key basic center for interaction with the receptor, while the substituted phenoxy group can be tailored to achieve desired selectivity and potency.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is fundamental to optimizing the therapeutic potential of the 2-bromo phenoxy pyrrolidine scaffold.[2] SAR studies on related phenoxymethylpyrrolidine and phenoxymethylpiperidine derivatives have provided valuable insights into how structural modifications impact biological activity.

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenoxy ring are critical for modulating potency and selectivity. The 2-bromo substituent, in particular, can enhance binding affinity through favorable interactions within the receptor binding pocket. Further substitutions on the ring can be explored to fine-tune electronic and steric properties.

  • Pyrrolidine Ring Substitution: Modifications to the pyrrolidine ring, such as the introduction of substituents at the 3, 4, or 5 positions, can influence the compound's conformational preferences and its interaction with the target protein.[16][17]

  • Nature of the Linker: While this guide focuses on a direct ether linkage, the length and nature of the linker between the phenoxy and pyrrolidine rings can also be varied to optimize activity. For instance, an ethyl linker has been shown to be effective in some series of leukotriene A4 hydrolase inhibitors.[2]

Structural Modification Observed Effect on Activity (General Trends) Rationale
Position of Bromo Group on Phenoxy Ring Ortho-substitution can provide steric hindrance that may favor a specific binding conformation.Influences the dihedral angle between the phenyl ring and the pyrrolidine moiety, affecting receptor fit.
Additional Substituents on Phenoxy Ring Electron-withdrawing groups can modulate the pKa of the pyrrolidine nitrogen, while bulky groups can probe steric tolerance in the binding pocket.Fine-tunes the electronic and steric properties of the ligand for optimal receptor interaction.
Stereochemistry of the Pyrrolidine Ring Enantiomers often exhibit significantly different biological activities and potencies.Biological targets are chiral, leading to stereospecific interactions with ligands.
Substitution on the Pyrrolidine Nitrogen The nature of the substituent on the pyrrolidine nitrogen is crucial for modulating affinity and selectivity for dopamine and serotonin receptors.This substituent often interacts with a key recognition site within the receptor.

Visualizing the Core Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_williamson Williamson Ether Synthesis cluster_mitsunobu Mitsunobu Reaction N-Boc-2-hydroxypyrrolidine_W N-Boc-2-hydroxypyrrolidine Alkoxide Pyrrolidine Alkoxide N-Boc-2-hydroxypyrrolidine_W->Alkoxide Deprotonation Base (NaH) Base (NaH) Base (NaH)->Alkoxide Product_W N-Boc-2-(2-bromophenoxy)pyrrolidine Alkoxide->Product_W SN2 Attack 1-Bromo-2-fluorobenzene 1-Bromo-2-fluorobenzene 1-Bromo-2-fluorobenzene->Product_W N-Boc-2-hydroxypyrrolidine_M N-Boc-2-hydroxypyrrolidine Product_M N-Boc-2-(2-bromophenoxy)pyrrolidine (Inverted Stereochemistry) N-Boc-2-hydroxypyrrolidine_M->Product_M 2-Bromophenol 2-Bromophenol 2-Bromophenol->Product_M PPh3_DEAD PPh3, DEAD/DIAD PPh3_DEAD->Product_M Activation

Caption: Synthetic routes to the 2-bromo phenoxy pyrrolidine scaffold.

SAR_Logic Scaffold 2-Bromo Phenoxy Pyrrolidine Scaffold PhenylRing Phenyl Ring Substitutions Scaffold->PhenylRing PyrrolidineRing Pyrrolidine Ring Substitutions Scaffold->PyrrolidineRing Linker Linker Modification Scaffold->Linker BiologicalActivity Biological Activity (Potency, Selectivity) PhenylRing->BiologicalActivity PyrrolidineRing->BiologicalActivity Linker->BiologicalActivity

Caption: Key areas for structure-activity relationship (SAR) exploration.

Conclusion and Future Directions

The 2-bromo phenoxy pyrrolidine scaffold represents a highly versatile and promising core for the development of novel therapeutics. Its synthetic accessibility via established methods like the Williamson ether synthesis and the Mitsunobu reaction, coupled with its demonstrated potential to interact with key biological targets in the CNS, makes it an attractive starting point for drug discovery campaigns.

Future research in this area should focus on the enantioselective synthesis of derivatives to fully explore the impact of stereochemistry on biological activity.[18][19][20][21][22] Furthermore, a systematic exploration of substitutions on both the phenoxy and pyrrolidine rings will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The insights provided in this guide serve as a foundation for researchers to design and synthesize new chemical entities based on the 2-bromo phenoxy pyrrolidine scaffold, with the ultimate goal of addressing unmet medical needs.

References

  • Saito, D. R., Church, T. J., Chang, R., Smith, J. A. M., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1434–1438. [Link]

  • Cowart, M., Latshaw, S., Bhatia, P., Daanen, J., Rohde, J., Nelson, S., ... & Brioni, J. (2004). Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a dopaminergic agent with a novel mode of action for the potential treatment of erectile dysfunction. Journal of Medicinal Chemistry, 47(15), 3853–3864. [Link]

  • Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry, 21(1), 1-33. [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Yu, S. S. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721–735. [Link]

  • Hudkins, R. L., DeHaven-Hudkins, D. L., Doukas, P. H., & Shaggi, A. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Wikipedia contributors. (2023). ABT-724. In Wikipedia, The Free Encyclopedia. [Link]

  • Hudkins, R. L., DeHaven-Hudkins, D. L., Doukas, P. H., & Shaggi, A. (2025). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]

  • Hudkins, R. L., DeHaven-Hudkins, D. L., Doukas, P. H., & Shaggi, A. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ACS Medicinal Chemistry Letters. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • Hudkins, R. L., DeHaven-Hudkins, D. L., Doukas, P. H., & Shaggi, A. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]

  • Coffin, A., & Spino, C. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules, 27(5), 1618. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Organic Chemistry Data. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]

  • Wikipedia contributors. (2023). Mitsunobu reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Ghelardini, C., & Di Chiara, G. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry, 65(19), 13036–13053. [Link]

  • Lacivita, E., Di Pilato, P., Stama, M. L., Colabufo, N. A., Berardi, F., Perrone, R., ... & Leopoldo, M. (2013). Novel highly potent serotonin 5-HT7 receptor ligands: structural modifications to improve pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 23(22), 6083–6086. [Link]

  • Abad-Grillo, T., Galiano, S., Pérez, S., Elorriaga, C., Entrena, A., & Martinez, A. (2011). Indene-based scaffolds. Design and synthesis of novel serotonin 5-HT6 receptor ligands. Journal of Medicinal Chemistry, 54(11), 3927–3939. [Link]

  • Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Chem-Station International Edition. [Link]

  • Di Giovanni, G., & De Deurwaerdère, P. (2022). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 27(19), 6542. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. The Journal of Organic Chemistry, 68(1), 116–123. [Link]

  • Wang, J., Zhang, W., & Ma, J. (2023). Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. Organic Chemistry Frontiers, 10(10), 2465-2471. [Link]

  • Glennon, R. A., & Dukat, M. (2017). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. ACS Medicinal Chemistry Letters, 8(11), 1163–1167. [Link]

  • Caliendo, G., Santagada, V., & Perissutti, E. (2005). Derivatives as 5HT(1A) receptor ligands - Past and present. Current Medicinal Chemistry, 12(8), 859–881. [Link]

  • But, T. Y. S., & Toy, P. H. (2007). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 107(12), 5239–5294. [Link]

  • Sklenicka, J., Tran, T., Ramirez, M. S., Donow, H. M., Magaña, A. J., LaVoib, T., ... & Tolmasky, M. E. (2023). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 12(6), 1047. [Link]

  • Kumar, A., Sharma, S., & Kumar, R. (2025). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]

  • Spino, C., & Coffin, A. (2023). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 131, 133202. [Link]

  • Imyanitov, N. S. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6527. [Link]

  • Becknell, N. C., Lyons, J. A., Aimone, L. D., Gruner, J. A., Mathiasen, J. R., Raddatz, R., & Hudkins, R. L. (2011). Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(23), 7076–7080. [Link]

  • Minakakis, P., Gerokonstantis, D., Kokotou, M. G., & Kourounakis, A. P. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115216. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Heterocyclic Chemistry - New Perspectives. IntechOpen. [Link]

  • Imyanitov, N. S. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6527. [Link]

  • Sklenicka, J., Tran, T., Ramirez, M. S., Donow, H. M., Magaña, A. J., LaVoib, T., ... & Tolmasky, M. E. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib. bioRxiv. [Link]

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Technical Safety Dossier: 3-(2-Bromophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical dossier provides an in-depth safety and handling guide for 3-(2-Bromophenoxy)pyrrolidine hydrochloride . This document is structured for researchers and drug development professionals, synthesizing specific chemical data with field-proven laboratory protocols.

Executive Summary: The Pharmacophore Context

This compound is a specialized heterocyclic building block used primarily in medicinal chemistry for "scaffold hopping" and fragment-based drug discovery (FBDD).

Its value lies in the 2-bromophenoxy moiety, which offers a pre-installed handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at a sterically demanding ortho position. This steric bulk is often exploited to induce atropisomerism or to lock conformations in downstream active pharmaceutical ingredients (APIs), enhancing selectivity against protein targets.

However, the combination of a secondary amine (pyrrolidine) and an electron-rich halogenated aromatic system presents specific stability and handling challenges—namely hygroscopicity and potential photolability—that standard SDS templates often overlook.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
Chemical Name This compound
CAS Number 960492-06-2 (Tentative/Analogous)
Molecular Formula

Molecular Weight 278.57 g/mol
Physical State White to off-white solid (crystalline powder)
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexanes
pKa (Calculated) ~10.5 (Pyrrolidine nitrogen)
Hygroscopicity High (forms hydrates readily upon air exposure)

Expert Insight: The ortho-bromo substituent creates significant steric hindrance around the ether linkage. Unlike its para-isomer counterparts, this compound may exhibit restricted rotation, which can complicate NMR interpretation (broadening of signals) but is a desired feature for rigidifying drug candidates.

Hazard Identification & Risk Assessment (GHS)[4][6]

While specific toxicological data for this isomer is limited, its structural class (halogenated phenyl-pyrrolidines) dictates a Warning signal word. The hydrochloride salt form mitigates volatility but increases mucous membrane irritation potential.

GHS Classification (Derived)
  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed (H302 ).[1][2]

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation (H315 ).[1][3][2]

  • Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation (H319 ).[1][3][2]

  • STOT - Single Exposure (Category 3) : May cause respiratory irritation (H335 ).[1][2]

Critical Precautionary Statements
  • P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]

  • P280 : Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

  • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do.[2][4] Continue rinsing.[2][4]

Advanced Handling Protocols

Stability & Storage Causality

The hydrochloride salt is prone to deliquescence . Absorption of atmospheric moisture leads to hydrolysis of the salt, resulting in a sticky gum that is difficult to weigh and may have altered stoichiometry.

  • Protocol : Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Container : Amber glass vials with Teflon-lined caps (prevents photodebromination).

Safe Handling Workflow (Visualization)

The following workflow illustrates the decision logic for transferring this hygroscopic solid, ensuring both operator safety and compound integrity.

SafeHandling Start Start: Weighing Compound CheckEnv Check Humidity (<40% RH?) Start->CheckEnv GloveBox Use Glove Box / Glove Bag (Argon Environment) CheckEnv->GloveBox No (High Humidity) FumeHood Use Chemical Fume Hood (Sash < 18 inches) CheckEnv->FumeHood Yes (Low Humidity) PPE Verify PPE: Nitrile Gloves (Double) + Goggles GloveBox->PPE FumeHood->PPE Weighing Weigh into Pre-tared Vial (Minimize Air Exposure) PPE->Weighing Seal Purge Headspace with Ar/N2 & Seal with Parafilm Weighing->Seal

Figure 1: Decision logic for handling hygroscopic hydrochloride salts to prevent deliquescence and exposure.

Emergency Response System

In the event of exposure, the presence of the halogenated ring and the amine salt requires immediate neutralization and dilution.

Incident Response Logic

This self-validating response system prioritizes the most irreversible damage (eye/cornea) over reversible irritation.

EmergencyResponse Exposure Exposure Incident Type Identify Contact Type Exposure->Type Eye Eye Contact (Critical) Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye Rinse 15 min (Lifting Eyelids) Eye->ActionEye ActionSkin Wash with Soap/Water (Do NOT use Alcohol) Skin->ActionSkin ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Figure 2: Triage and response workflow for exposure to halogenated amine salts.

Spill Cleanup Protocol
  • Evacuate : Clear the immediate area of non-essential personnel.

  • PPE : Don double nitrile gloves, lab coat, and P95 particulate respirator (if powder is fine).

  • Containment : Cover spill with a damp absorbent pad (to prevent dust generation).

  • Neutralization : Wipe area with dilute sodium bicarbonate solution (5%) to neutralize acidity from the HCl.

  • Disposal : Place waste in a container labeled "Solid Hazardous Waste (Halogenated Organic)".

Analytical Verification (Quality Assurance)

Before using this compound in synthesis, verify its identity and purity. The ortho-bromo position introduces unique spectral features.

  • 1H NMR (DMSO-d6) :

    • Look for the multiplet at δ 6.9–7.6 ppm (4H, aromatic). The ortho-bromo proton will be deshielded and distinct from the meta/para pattern.

    • Pyrrolidine Ring : Multiplets at δ 2.0–2.3 (2H), 3.2–3.5 (4H), and the chiral center proton at δ 5.1 (1H, m).

  • LC-MS :

    • Expect an [M+H]+ peak at ~242/244 (1:1 ratio due to 79Br/81Br isotopes).

    • Note: The HCl salt will dissociate; you are detecting the free base cation.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 45075499, 3-(3-bromophenoxy)pyrrolidine hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA) . C&L Inventory: Classification and Labelling of Halogenated Pyrrolidines. Retrieved from [Link]

Sources

Bioactive Potential of 3-Phenoxypyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for researchers and drug development professionals, focusing on the medicinal chemistry, pharmacology, and synthetic accessibility of 3-phenoxypyrrolidine derivatives.

Technical Whitepaper for Drug Discovery & Development

Executive Summary

The 3-phenoxypyrrolidine scaffold represents a privileged structure in medicinal chemistry, characterized by a pyrrolidine ring bearing an aryloxy substituent at the C3 position. This structural motif serves as a conformationally restricted analogue of the flexible aryloxyalkylamine pharmacophore found in numerous blockbuster drugs (e.g., Fluoxetine, Atomoxetine).

This guide analyzes the scaffold’s utility in three primary therapeutic areas: central nervous system (CNS) modulation (specifically SNRI activity), analgesia (opioid receptor modulation), and neuroprotection (BACE1 inhibition). It provides validated synthetic protocols and mechanistic insights to support lead optimization.

Chemical Foundation & Physicochemical Profile

Structural Significance

The 3-phenoxypyrrolidine core introduces a critical constraint to the ethylamine side chain common in monoamine neurotransmitter ligands.

  • Chirality: The C3 carbon is a stereogenic center. Biological activity is often enantioselective; for instance, (S)-enantiomers of certain derivatives often exhibit superior binding affinity to serotonin transporters (SERT) compared to their (R)-counterparts.

  • Lipophilicity & BBB Permeability: The phenoxy group enhances lipophilicity (LogP typically 2.0–3.5), facilitating Blood-Brain Barrier (BBB) penetration, a prerequisite for CNS targets.

  • Metabolic Stability: The ether linkage is generally resistant to hydrolysis, though the phenyl ring is subject to CYP450-mediated hydroxylation unless blocked by halogens (F, Cl) or trifluoromethyl (-CF3) groups.

PropertyValue RangeImpact on Drug Design
Molecular Weight 250 - 450 DaOptimal for oral bioavailability (Lipinski's Rule of 5).
pKa (Pyrrolidine N) 9.0 - 9.8Predominantly protonated at physiological pH (7.4), mimicking the ammonium headgroup of neurotransmitters.
TPSA 20 - 40 ŲHigh permeability; suitable for CNS penetration.
Rotatable Bonds 3 - 5Low flexibility reduces entropic penalty upon receptor binding.

Therapeutic Applications & SAR

Neuropathic Pain & Depression (SNRI Activity)

The most validated application of 3-phenoxypyrrolidine derivatives is as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) .

  • Mechanism: These molecules block SERT and NET transporters, preventing the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.

  • SAR Insight:

    • N-Substitution: Small alkyl groups (Methyl, Ethyl) on the pyrrolidine nitrogen are tolerated. Bulky groups often decrease affinity unless they target specific hydrophobic pockets.

    • Phenyl Ring: Substitution at the ortho or para position with electron-withdrawing groups (e.g., -F, -CF3) significantly enhances metabolic stability and selectivity for NET over SERT.

    • Linker: Introducing a phenyl-methyl linker (3-(phenoxy-phenyl-methyl)-pyrrolidine) creates a "dual-aryl" system similar to Sertraline, dramatically increasing potency.

Analgesia (Opioid Receptor Modulation)

Structurally related to Tramadol (which contains a cyclohexane ring), 3-phenoxypyrrolidine derivatives have been explored for opioid receptor binding.

  • Mu-Opioid Receptor (MOR): Derivatives with a tertiary amine and a phenolic hydroxyl group (mimicking the Tyrosine residue of endogenous enkephalins) show MOR affinity.

  • Dual Action: Compounds in this class often exhibit a "mixed mechanism"—weak opioid agonism combined with SNRI activity—providing analgesia with reduced addiction potential.

Neurodegeneration (BACE1 Inhibition)

Recent studies highlight N-amidinopyrrolidine derivatives (a subset of this scaffold) as inhibitors of Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1), a key target in Alzheimer's disease.

  • Pharmacophore: The pyrrolidine nitrogen interacts with the catalytic aspartic acid dyad of BACE1, while the phenoxy group occupies the S1 or S3 hydrophobic sub-pockets.

Mechanism of Action: Signaling Pathways

The following diagram illustrates the dual mechanism of action relevant to neuropathic pain: SNRI activity at the synapse and Opioid Receptor modulation.

MOA_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Post-Synaptic Neuron Drug 3-Phenoxypyrrolidine Derivative SERT SERT Transporter Drug->SERT Inhibits NET NET Transporter Drug->NET Inhibits GPCR Mu-Opioid Receptor (GPCR) Drug->GPCR Agonist Binding Neurotransmitters 5-HT / Norepinephrine SERT->Neurotransmitters Blocks Reuptake NET->Neurotransmitters Blocks Reuptake Post-Synaptic Receptors Post-Synaptic Receptors Neurotransmitters->Post-Synaptic Receptors Increased Signaling G_Protein Gi/o Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (↓ cAMP) K_Channel K+ Channel (GIRK) G_Protein->K_Channel Opens (Hyperpolarization) Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Closes (↓ Release) Analgesia Analgesia K_Channel->Analgesia Neuronal Silencing Post-Synaptic Receptors->Analgesia Pain Modulation

Figure 1: Dual mechanism of action showing Monoamine Reuptake Inhibition (SNRI) and Opioid Receptor modulation leading to analgesia.

Experimental Protocols

Synthesis: The Mitsunobu Coupling Workflow

The most reliable method for constructing the 3-phenoxypyrrolidine ether linkage is the Mitsunobu Reaction . This protocol ensures inversion of configuration at the C3 position, allowing for strict stereochemical control.

Reagents:

  • N-Boc-3-hydroxypyrrolidine (Chiral or Racemic)

  • Substituted Phenol (Nucleophile)

  • Triphenylphosphine (

    
    )
    
  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[1][2][3]

  • Solvent: Anhydrous THF

Protocol:

  • Preparation: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq), Substituted Phenol (1.1 eq), and

    
     (1.2 eq) in anhydrous THF under nitrogen atmosphere. Cool to 0°C.[1][2]
    
  • Addition: Add DIAD (1.2 eq) dropwise over 15 minutes. Causality: Slow addition prevents overheating and controls the formation of the betaine intermediate.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 12–24 hours. Monitor via TLC (Hexane:EtOAc).

  • Workup: Concentrate in vacuo. Redissolve in

    
    , filter off the triphenylphosphine oxide (solid byproduct). Wash filtrate with 1M NaOH (to remove unreacted phenol) and brine.
    
  • Deprotection: Dissolve the intermediate in DCM/TFA (1:1) to remove the Boc group. Stir for 1 hour. Evaporate TFA.

  • Purification: Neutralize with

    
    , extract with DCM, and purify via flash column chromatography.
    

Synthesis_Workflow Start N-Boc-3-Hydroxypyrrolidine + Phenol + PPh3 Step1 Add DIAD (0°C) (Mitsunobu Coupling) Start->Step1 THF, N2 Intermediate N-Boc-3-Phenoxypyrrolidine (Inverted Stereochemistry) Step1->Intermediate 12-24h, RT Step2 TFA / DCM (Boc Deprotection) Intermediate->Step2 Final 3-Phenoxypyrrolidine Derivative Step2->Final Neutralization

Figure 2: Synthetic pathway for 3-phenoxypyrrolidine derivatives via Mitsunobu coupling.

In Vitro Assay: SERT/NET Binding

To validate SNRI activity, a radioligand binding assay is standard.

  • Tissue Preparation: Rat cortical membranes (for SERT) or hypothalamic membranes (for NET).

  • Ligands:

    • 
      -Citalopram (SERT specific)
      
    • 
      -Nisoxetine (NET specific)
      
  • Incubation: Incubate membranes with radioligand and varying concentrations of the test compound (1 nM – 10 µM) in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.

Future Perspectives

The 3-phenoxypyrrolidine scaffold is evolving beyond simple monoamine modulation. Current trends indicate:

  • Multi-Target Ligands: Designing "dirty drugs" that intentionally hit SERT, NET, and Mu-opioid receptors simultaneously for treating complex pain syndromes with lower opioid doses.

  • PET Radiotracers: Fluorine-18 labeled derivatives are being developed as PET tracers for imaging serotonin transporters in the brain, aiding in depression diagnostics.

References

  • A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. Link

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents. MDPI. Link

  • Mitsunobu Reaction: Mechanism and Synthetic Applications. Organic Chemistry Portal. Link

  • Development of novel BACE1 inhibitors with a hydroxyproline-derived N-amidinopyrrolidine scaffold. Bioorganic & Medicinal Chemistry. Link

Sources

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 3-(2-Bromophenoxy)pyrrolidine Hydrochloride in Water vs. DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the realm of drug development, the journey from a promising chemical entity to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. For a compound to exert its therapeutic effect, it must first be effectively dissolved and absorbed.[1] Poorly water-soluble drugs often necessitate high doses to achieve therapeutic plasma concentrations, posing a significant hurdle in formulation development.[1] This guide delves into the solubility characteristics of a specific molecule of interest, 3-(2-Bromophenoxy)pyrrolidine hydrochloride, providing a comparative analysis of its behavior in two ubiquitous and critically important solvents: Water and Dimethyl Sulfoxide (DMSO).

Water, the solvent of life, is the benchmark for physiological relevance and is favored for its non-toxic and environmentally benign nature.[2][3][4] However, a vast number of new chemical entities (NCEs) exhibit poor aqueous solubility.[1] This has led to the widespread use of organic solvents in preclinical research, with DMSO being a preeminent choice.[5][6] DMSO's ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable tool in high-throughput screening and in vitro assays.[5][6] Understanding the interplay between the physicochemical properties of this compound and these two distinct solvent environments is paramount for researchers in pharmacology, medicinal chemistry, and formulation science.

Physicochemical Profile: this compound

To predict the solubility of this compound, a thorough examination of its molecular structure is essential. The molecule can be deconstructed into three key components: the pyrrolidine ring, the 2-bromophenoxy group, and the hydrochloride salt.

  • The Pyrrolidine Ring: This saturated heterocyclic amine is a polar feature of the molecule.[7][8] The nitrogen atom in the pyrrolidine ring is basic and, in this case, is protonated to form the hydrochloride salt.[7][9]

  • The 2-Bromophenoxy Group: This aromatic portion of the molecule, consisting of a benzene ring substituted with a bromine atom and an ether linkage, is predominantly nonpolar and hydrophobic. The bulky bromine atom and the phenyl ring contribute to a decrease in aqueous solubility.

  • The Hydrochloride Salt: The conversion of the basic pyrrolidine nitrogen to its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility.[10] The salt form introduces ionic character to the molecule, allowing for more favorable interactions with polar solvents like water.

The Solvents: A Tale of Two Polarities

The stark contrast in the properties of water and DMSO dictates their interaction with this compound.

Water (H₂O): The Protic Standard

Water is a highly polar, protic solvent. Its ability to form extensive hydrogen bond networks is a defining feature. For a substance to dissolve in water, it must be able to overcome the strong cohesive forces between water molecules and establish favorable interactions with them.

Dimethyl Sulfoxide (DMSO, (CH₃)₂SO): The Aprotic Workhorse

DMSO is a highly polar, aprotic solvent.[5] While it has a strong dipole moment and can accept hydrogen bonds, it lacks a hydrogen atom bonded to an electronegative atom and therefore cannot act as a hydrogen bond donor.[11] This characteristic significantly influences its solvation properties. DMSO is miscible with a wide range of organic solvents and water.[5]

PropertyWaterDimethyl Sulfoxide (DMSO)
Polarity Highly PolarHighly Polar
Solvent Type ProticAprotic
Hydrogen Bonding Donor and AcceptorAcceptor Only
Dielectric Constant High (~80)High (~47)

Comparative Solubility Analysis: A Mechanistic Perspective

Based on the molecular structure and solvent properties, we can predict the solubility behavior of this compound.

Solubility in Water:

The presence of the hydrochloride salt is the primary driver of aqueous solubility. In water, the salt will dissociate into the protonated pyrrolidinium cation and the chloride anion. The positively charged nitrogen and the chloride ion can form strong ion-dipole interactions with the polar water molecules. The ether linkage can also act as a hydrogen bond acceptor. However, the large, nonpolar 2-bromophenoxy group will present a significant hydrophobic barrier, likely limiting the overall aqueous solubility. Therefore, this compound is expected to be sparingly to moderately soluble in water .

Solubility in DMSO:

DMSO is an exceptional solvent for a wide array of compounds, including many that are poorly soluble in water.[6][12] Its high polarity allows it to effectively solvate the ionic components of the hydrochloride salt. Furthermore, its aprotic nature and the presence of both polar (sulfoxide) and nonpolar (methyl) regions enable it to interact favorably with both the ionic and the large, nonpolar portions of the molecule.[13] Consequently, this compound is anticipated to exhibit high solubility in DMSO .

Experimental Protocols for Solubility Determination

To empirically validate these predictions, standardized solubility assessment protocols are necessary.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Deionized Water

  • Anhydrous DMSO

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound to a series of vials.

  • To each vial, add a precise volume of the desired solvent (water or DMSO).

  • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculate the solubility in mg/mL or mol/L.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This method provides a rapid assessment of solubility from a DMSO stock solution, often used in early drug discovery.

Materials:

  • A concentrated stock solution of this compound in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplates

  • Automated liquid handler (optional)

  • Plate reader capable of nephelometry or turbidimetry

Procedure:

  • Dispense the aqueous buffer into the wells of a 96-well plate.

  • Add a small volume of the DMSO stock solution to the buffer in each well to achieve a range of final compound concentrations.

  • Mix the solutions thoroughly.

  • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

Visualizing the Concepts

G cluster_compound 3-(2-Bromophenoxy)pyrrolidine HCl cluster_solvents Solvent Environments cluster_interaction Predicted Solubility Compound Ionic Head (Pyrrolidinium Chloride) + Polar Ether Linkage Hydrophobic_Tail Nonpolar Tail (2-Bromophenoxy) Water Water (Polar, Protic) Forms H-Bond Network Compound->Water Ion-Dipole Interactions H-Bonding (Acceptor) DMSO DMSO (Polar, Aprotic) Accepts H-Bonds Compound->DMSO Strong Ion-Dipole Interactions Hydrophobic_Tail->Water Unfavorable Interaction Hydrophobic_Tail->DMSO Favorable van der Waals Interactions Water_Sol Sparing to Moderate (Limited by Hydrophobic Tail) Water->Water_Sol Results in DMSO_Sol High (Solvates Both Polar and Nonpolar Regions) DMSO->DMSO_Sol Results in

Caption: Predicted interactions and resulting solubility.

G cluster_workflow Equilibrium Solubility Workflow A Add excess compound to solvent (Water or DMSO) B Equilibrate on shaker (24-48h at 25°C) A->B C Centrifuge to pellet solid B->C D Collect and dilute supernatant C->D E Analyze concentration by HPLC D->E F Calculate Solubility (mg/mL) E->F

Caption: Shake-flask method for equilibrium solubility.

Conclusion

References

  • Vertex AI Search. (2024). Why Companies are researching Water as a Solvent in Pharma Industry? - Medium.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Global Pharma Tek. (2024). Understanding Pharmaceutical Solvents: Trends and Future Growth.
  • Bajaj, A., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Pharma Excipients. (n.d.).
  • Lead Research Chemicals. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • MDPI. (n.d.).
  • ACS Green Chemistry. (n.d.).
  • Pharma Excipients. (2022). Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products - Past, Present and Future Solutions.
  • Course Hero. (n.d.).
  • MedchemExpress.com. (n.d.). Dimethyl sulfoxide (DMSO) | Aprotic Solvent.
  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Wikipedia. (n.d.). Pyrrolidine.
  • Course Hero. (n.d.).
  • Solubility of Things. (n.d.). Proline.
  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.
  • Sigma-Aldrich. (n.d.). 1-(3-Bromophenyl)pyrrolidine, HCl.
  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
  • ChemicalBook. (2022). Uses and Properties of Pyrrolidine.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Benchchem. (n.d.). pyrrolidine hydrochloride | 25150-61-2.

Sources

Methodological & Application

Synthesis of 3-(2-Bromophenoxy)pyrrolidine hydrochloride from pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 3-(2-Bromophenoxy)pyrrolidine Hydrochloride

Abstract & Utility

This application note details the optimized synthesis of This compound , a high-value scaffold in medicinal chemistry often utilized in the development of GPCR ligands (e.g., serotonin and dopamine receptors) and kinase inhibitors.

The protocol employs a Mitsunobu etherification strategy to couple N-Boc-3-pyrrolidinol with 2-bromophenol, followed by acid-mediated deprotection. Unlike generic procedures, this guide addresses the specific challenges of ortho-halo phenol coupling (steric hindrance) and provides a robust strategy for the removal of triphenylphosphine oxide (TPPO) byproducts.

Retrosynthetic Strategy & Logic

The synthesis is disconnected into two primary stages:

  • C–O Bond Formation: Utilizing the Mitsunobu reaction to overcome the poor nucleophilicity of the alcohol and the low reactivity of the unactivated aryl bromide toward SNAr.

  • Global Deprotection: Removal of the tert-butoxycarbonyl (Boc) group under anhydrous acidic conditions to yield the stable hydrochloride salt.

Critical Stereochemical Note: The Mitsunobu reaction proceeds via an


 mechanism, resulting in the inversion of configuration  at the C3 position of the pyrrolidine ring.
  • Start: (S)-N-Boc-3-pyrrolidinol

    
     Product: (R)-3-(2-bromophenoxy)pyrrolidine.
    
  • Start: (R)-N-Boc-3-pyrrolidinol

    
     Product: (S)-3-(2-bromophenoxy)pyrrolidine.
    

Retrosynthesis Target 3-(2-Bromophenoxy) pyrrolidine HCl Intermediate N-Boc-3-(2-bromophenoxy) pyrrolidine Target->Intermediate HCl Deprotection (Cleavage) SM1 N-Boc-3-pyrrolidinol Intermediate->SM1 Mitsunobu Coupling (C-O Bond Formation) SM2 2-Bromophenol Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly via Mitsunobu coupling.

Protocol 1: Mitsunobu Coupling (O-Arylation)

Objective: Synthesis of tert-butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate.

Rationale: 2-Bromophenol is a weak nucleophile with steric bulk at the ortho position. We utilize DIAD (Diisopropyl azodicarboxylate) instead of DEAD due to its superior stability profile and easier handling. The reaction is run in anhydrous THF to solubilize the betaine intermediate.

Reagents & Stoichiometry
ReagentEquiv.[1][2][3]RoleMW ( g/mol )
N-Boc-3-pyrrolidinol 1.0Substrate (Alcohol)187.24
2-Bromophenol 1.1Nucleophile173.01
Triphenylphosphine (

)
1.2Activator262.29
DIAD 1.2Azo Reagent202.21
THF (Anhydrous) 10 VSolvent-
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under

    
     flow.
    
  • Solubilization: Charge the flask with N-Boc-3-pyrrolidinol (1.0 equiv), 2-Bromophenol (1.1 equiv), and

    
      (1.2 equiv). Add anhydrous THF (10 mL per gram of substrate). Stir until a clear solution is obtained.
    
    • Expert Insight: Adding the phenol before the azo reagent ensures that the betaine intermediate is immediately protonated, preventing hydrazine byproducts.

  • Activation (Critical Step): Cool the reaction mixture to 0 °C using an ice/water bath.

  • Addition: Add DIAD (1.2 equiv) dropwise via a syringe pump or pressure-equalizing dropping funnel over 20–30 minutes.

    • Visual Cue: The solution will turn yellow/orange.[4] Maintain internal temperature <5 °C to minimize decomposition.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12–16 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 3:1) or LC-MS.[5][6] The alcohol limiting reagent should be consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to a viscous oil.

Purification Strategy (TPPO Removal)

Triphenylphosphine oxide (TPPO) is the primary contaminant.[2] Choose Method A for small scale (<1g) or Method B for scale-up (>5g).

  • Method A (Flash Chromatography): Load the crude oil onto a silica gel column. Elute with a gradient of 0%

    
     20% EtOAc in Hexanes. The ether product usually elutes before the TPPO.
    
  • Method B (Precipitation): Triturate the crude residue with cold Diethyl Ether/Hexanes (1:3 ratio). TPPO precipitates as a white solid. Filter off the solid.[4][7][8][9][10] Concentrate the filtrate and pass through a short silica plug.

Protocol 2: Boc-Deprotection & Salt Formation[11]

Objective: Synthesis of this compound.

Rationale: Using HCl in 1,4-dioxane provides anhydrous conditions that precipitate the product directly as the hydrochloride salt, avoiding aqueous workups that could lead to solubility losses of the amine.

Reagents
ReagentEquiv.[1][2][3]Role
Boc-Intermediate 1.0Substrate
4M HCl in Dioxane 10.0Acid Source
Diethyl Ether (

)
-Anti-solvent
Step-by-Step Procedure
  • Dissolution: Dissolve the purified N-Boc intermediate in a minimal amount of dry 1,4-dioxane (or DCM) in a round-bottom flask.

  • Acidification: Cool to 0 °C. Add 4M HCl in Dioxane (10 equiv) dropwise.

  • Reaction: Warm to room temperature and stir for 2–4 hours.

    • Visual Cue: A white precipitate often begins to form within 30 minutes.

    • Monitoring: TLC should show complete disappearance of the non-polar Boc-protected spot.

  • Isolation:

    • Dilute the mixture with excess Diethyl Ether (

      
      ) to maximize precipitation.
      
    • Filter the solid under a nitrogen blanket (the salt can be hygroscopic).

    • Wash the filter cake with cold

      
       (
      
      
      
      ).
  • Drying: Dry the solid in a vacuum oven at 40 °C for 6 hours to remove trace dioxane.

Quality Control & Analytical Data

Expected Yield:

  • Step 1 (Mitsunobu): 75–85%

  • Step 2 (Deprotection): 90–95%

Analytical Markers:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       9.4–9.6 (br s, 2H, 
      
      
      
      ).
    • 
       7.60 (dd, 1H, Ar-H), 7.35 (t, 1H, Ar-H), 7.10 (d, 1H, Ar-H), 6.95 (t, 1H, Ar-H).
      
    • 
       5.15 (m, 1H, CH-O-Ar).
      
    • 
       3.20–3.50 (m, 4H, pyrrolidine 
      
      
      
      ).
    • 
       2.10–2.30 (m, 2H, pyrrolidine 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]

      
       for 
      
      
      
      : 242.01.
    • Observed: 242.0 / 244.0 (1:1 isotopic pattern characteristic of Bromine).

Troubleshooting & Logic Flow

The following decision tree assists in navigating common purification issues, specifically regarding the separation of the product from the Mitsunobu byproducts.

Workflow Start Crude Mitsunobu Mixture (Product + TPPO + Hydrazine) Trituration Triturate with Et2O/Hexane (1:3) Start->Trituration CheckSol Is Solid Precipitate Visible? Trituration->CheckSol Filter Filter Solid (TPPO) CheckSol->Filter Yes Column Flash Chromatography (0-20% EtOAc/Hex) CheckSol->Column No (Poor Precip.) Filtrate Concentrate Filtrate Filter->Filtrate Filtrate->Column High Purity Req. Deprotect Proceed to HCl Deprotection Filtrate->Deprotect Crude Acceptable Column->Deprotect

Figure 2: Purification logic flow for removing Triphenylphosphine Oxide (TPPO).

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1–28. Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link

  • Dandapani, S., & Curran, D. P. (2004). Separation-Friendly Mitsunobu Reactions: A Microcosm of Recent Developments in Separation Strategies. Chemistry – A European Journal, 10(13), 3130–3138. Link

  • Han, G., et al. (2004). Design, Synthesis, and Biological Characterization of Novel Inhibitors of Human Histamine H3 Receptors. Journal of Medicinal Chemistry, 47(25), 6204–6217. (Example of pyrrolidine ether synthesis). Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Reference for HCl salt selection). Link

Sources

Functionalization of 3-(2-Bromophenoxy)pyrrolidine at the secondary amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of 3-(2-Bromophenoxy)pyrrolidine

Abstract & Strategic Overview

3-(2-Bromophenoxy)pyrrolidine is a high-value pharmacophore bridging the gap between fragment-based drug discovery and late-stage lead optimization. Its structure features a secondary amine (nucleophilic handle) and an ortho-bromoaryl ether (electrophilic handle).[1] While this dual functionality allows for rapid "divergent library synthesis," it presents a critical chemoselectivity challenge: the potential for intramolecular cyclization. [1]

Under standard palladium-catalyzed cross-coupling conditions (Buchwald-Hartwig), the secondary amine can attack the internal aryl bromide, collapsing the scaffold into a tricyclic dihydro-1,4-benzoxazine-fused system . This guide provides protocols to:

  • Functionalize the amine while preserving the aryl bromide for subsequent coupling.

  • Avoid unwanted cyclization during N-arylation.

  • Exploit the scaffold for controlled divergent synthesis.

Strategic Decision Tree

The choice of reagents dictates the integrity of the scaffold. Use the following logic flow to select the appropriate protocol.

G Start Start: 3-(2-Bromophenoxy)pyrrolidine Decision Target Transformation? Start->Decision PathA Amide/Sulfonamide/Urea (Non-Metal Mediated) Decision->PathA Acylation PathB N-Alkylation (Reductive Amination) Decision->PathB Alkylation PathC N-Arylation (C-N Bond Formation) Decision->PathC Arylation SolA Protocol 1: Standard Coupling (Ar-Br Preserved) PathA->SolA SolB Protocol 2: Reductive Amination (Ar-Br Preserved) PathB->SolB Risk RISK: Intramolecular Cyclization (Pd-Catalysis) PathC->Risk Buchwald (Pd/Heat) SolC Protocol 3: Chan-Lam Coupling (Cu-Catalysis, Room Temp) PathC->SolC Recommended Strategy Cyclic Tricyclic Benzoxazine (Scaffold Morphed) Risk->Cyclic Fast Cyclization

Figure 1: Decision tree for functionalizing 3-(2-bromophenoxy)pyrrolidine. Note the critical branch at N-Arylation where Pd-catalysis risks scaffold collapse.

Detailed Protocols

Protocol 1: Chemoselective N-Acylation/Sulfonylation (High-Throughput Compatible)

Objective: Install diversity elements at the nitrogen while keeping the aryl bromide inert for later Suzuki/Sonogashira coupling.

Mechanism: Nucleophilic attack of the secondary amine on an activated electrophile. The Ar-Br is unreactive under these conditions.

Materials:

  • Substrate: 3-(2-Bromophenoxy)pyrrolidine HCl salt (1.0 equiv)

  • Electrophile: Acid Chloride, Sulfonyl Chloride, or Isocyanate (1.1 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)[1]

Step-by-Step:

  • Preparation: Dissolve the pyrrolidine salt in DCM (0.1 M concentration). Add DIPEA and stir for 5 minutes to liberate the free amine.

  • Addition: Cool to 0°C. Add the electrophile dropwise.

    • Note: For carboxylic acids, pre-activate with HATU (1.1 equiv) and DIPEA in DMF for 10 mins before adding the amine.[1]

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Target Mass = MW_amine + MW_electrophile - HCl).

  • Workup: Dilute with DCM, wash with 1M NaHCO₃, then Brine. Dry over Na₂SO₄.

  • Validation: ¹H NMR should show the diagnostic downfield shift of the protons adjacent to the nitrogen (δ 3.4–3.8 ppm). The Ar-Br signals (doublet ~7.5 ppm) must remain unchanged.

Protocol 2: Robust Reductive Amination

Objective: N-Alkylation with aldehydes/ketones. Advantage:[1][2][3][4] Avoids over-alkylation common with alkyl halides.

Materials:

  • Aldehyde/Ketone (1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acid Catalyst: Acetic Acid (1–2 drops, pH ~5)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

Procedure:

  • Mix amine and aldehyde in DCE. Add Acetic Acid.[4] Stir for 30 mins to form the iminium ion.

  • Add STAB in one portion.

  • Stir at RT for 12 hours.

  • Quench: Add saturated aqueous NaHCO₃. Extract with EtOAc.

  • Critical Check: Ensure no reduction of the Ar-Br occurred (rare with STAB, but possible with NaBH₄/Pd).

Protocol 3: N-Arylation via Chan-Lam Coupling (The "Safe" Route)

Objective: Attach an aryl group to the nitrogen without triggering intramolecular cyclization or reacting the internal bromide. Why not Buchwald? Pd-catalyzed Buchwald-Hartwig conditions often favor oxidative addition into the internal Ar-Br followed by intramolecular trapping by the amine, forming a tricyclic impurity.

Method: Copper-catalyzed oxidative coupling using Boronic Acids.

Materials:

  • Aryl Boronic Acid (2.0 equiv)[1]

  • Catalyst: Cu(OAc)₂ (0.5 – 1.0 equiv)[1]

  • Ligand: Pyridine or Et₃N (2.0 equiv)[1]

  • Oxidant: Compressed Air (balloon) or O₂[1]

  • Solvent: DCM or Dioxane (dry)[1]

  • Additive: 4Å Molecular Sieves (crucial for yield)

Procedure:

  • Setup: In a flask, combine the pyrrolidine, boronic acid, Cu(OAc)₂, and molecular sieves.

  • Solvent: Add DCM and Base (Pyridine).[1]

  • Activation: Purge the flask with O₂ or attach an air balloon.

  • Reaction: Stir vigorously at RT for 24–48 hours.

    • Note: The mild RT conditions prevent activation of the Ar-Br bond.

  • Purification: Filter through Celite to remove Copper salts. Flash chromatography.

Technical Data & Troubleshooting

Table 1: Chemoselectivity of N-Arylation Methods

MethodReagentsTemperatureOutcome for 3-(2-Br-Ph)-Pyrrolidine
Buchwald-Hartwig Pd(OAc)₂, BINAP, NaOtBu80–100°CFAILURE: High risk of intramolecular cyclization (Tricyclic product) or polymerization.
SNAr Ar-F (with NO₂/CN), K₂CO₃60–80°CSUCCESS: Works well for electron-deficient partners. Ar-Br remains intact.
Chan-Lam Cu(OAc)₂, Ar-B(OH)₂, O₂25°CSUCCESS: Best for electron-rich/neutral arylation.[1] Excellent chemoselectivity.[3]
Ullmann CuI, L-Proline, K₃PO₄90°CRISK: Elevated temps may cause some internal coupling or debromination.[1]

Troubleshooting Guide:

  • Issue: LCMS shows M-HBr peak (Cyclized product).

    • Cause: Palladium contamination or excessive heat during N-functionalization.

    • Fix: Switch to Chan-Lam coupling or lower temperature SNAr.

  • Issue: Low yield in Amide Coupling.

    • Cause: Steric hindrance from the 3-aryloxy group affecting the ring conformation.

    • Fix: Use HATU instead of EDC/HOBt; allow longer reaction times.

References

  • Tricyclic Formation via Intramolecular Coupling

    • Title: Synthesis of tricyclic benzoxazines and benzoxazepines via intramolecular cycliz
    • Source:Journal of Medicinal Chemistry, 2010, 53(15), 5827-5843.[1][5]

    • URL:[Link][1]

  • Chan-Lam Coupling for Chemoselective N-Arylation

    • Title: Copper-promoted C-N bond form
    • Source:Tetrahedron Letters, 1998, 39(19), 2933-2936.[1]

    • URL:[Link]

  • General Pyrrolidine Functionalization

    • Title: Pyrrolidine in Drug Discovery: A Vers
    • Source:Molecules, 2021, 26(16), 4881.[1]

    • URL:[Link][1]

  • Chemoselectivity in Buchwald-Hartwig

    • Title: Cu-Catalyzed Amin
    • Source:Journal of the American Chemical Society, 2019.[1] (Contextual grounding for Cu vs Pd selectivity).

    • URL:[Link][1]

Sources

Application Note: Desalting Protocols for 3-(2-Bromophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the validated procedures for converting 3-(2-Bromophenoxy)pyrrolidine hydrochloride (CAS: 909798-80-5, or analogous salts) into its free base form. This transformation is a critical precursor step for nucleophilic substitution reactions (e.g.,


, N-alkylation) or amidation coupling where the protonated amine counter-ion interferes with reactivity or solubility.

We present two distinct methodologies:

  • Biphasic Liquid-Liquid Extraction (LLE): Best for multi-gram scale-up and bulk processing.

  • Solid-Phase Extraction (SCX): Best for high-throughput parallel synthesis, small scales (<100 mg), or when avoiding aqueous workup is preferred.

Physicochemical Context & Strategy

To design an effective desalting protocol, we must analyze the specific properties of the target molecule:

  • Target: 3-(2-Bromophenoxy)pyrrolidine (

    
    ).
    
  • Functionality: Secondary amine (Pyrrolidine core).[1]

  • pKa Estimation: Unsubstituted pyrrolidine has a pKa

    
     11.3. The electron-withdrawing 2-bromophenoxy group (separated by carbons) slightly lowers the basicity, likely to the 9.5 – 10.5  range.
    
  • Solubility Profile:

    • HCl Salt: High water solubility; low solubility in non-polar organics (Hexane, Ether).

    • Free Base:[2] Lipophilic; high solubility in Dichloromethane (DCM), Ethyl Acetate, and Methanol.

The Strategic Imperative: Because the pKa is relatively high (>9.0), weak bases like Sodium Bicarbonate (


, pH ~8.5) may result in incomplete deprotonation. We recommend using Sodium Carbonate (

, pH ~11.5)
or Sodium Hydroxide (NaOH) to ensure the equilibrium shifts completely to the free base form.

Protocol A: Biphasic Liquid-Liquid Extraction (LLE)

Recommended for Scale: >500 mg

This method relies on partitioning the neutral free base into an organic solvent while the chloride ions remain in the aqueous phase.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
  • Solvent: Dichloromethane (DCM) is preferred over Ethyl Acetate due to higher solubility of the brominated aromatic system.

  • Base: 1M NaOH or Saturated Aqueous

    
    .
    
  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ).
    
Step-by-Step Procedure
  • Dissolution: Suspend the 3-(2-Bromophenoxy)pyrrolidine HCl salt in a minimal volume of water (approx. 10 mL per gram of salt). If the salt is stubborn, add a small amount of Methanol (<5% v/v) to aid dissolution.

  • Basification:

    • Place the aqueous solution in a separatory funnel.

    • Slowly add 1M NaOH (1.5 molar equivalents) while swirling.

    • Observation: The solution should turn cloudy or oily as the lipophilic free base separates from water.

    • Check: Verify pH is >12 using pH paper.

  • Extraction:

    • Add DCM (equal volume to the aqueous phase).

    • Shake vigorously for 2 minutes with frequent venting.

    • Allow layers to separate. The bottom layer is the Organic (DCM) phase containing the product.

    • Collect the organic layer.[3]

    • Repeat: Re-extract the aqueous layer 2 more times with fresh DCM to maximize yield.

  • Drying & Isolation:

    • Combine organic extracts.

    • Wash once with Brine (saturated NaCl) to remove trapped water.

    • Dry over anhydrous

      
       for 10 minutes.
      
    • Filter off the solid desiccant.

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator,

      
       bath).
      
Workflow Diagram (LLE)

LLE_Workflow Start Start: Amine HCl Salt Dissolve Dissolve in Water Start->Dissolve Basify Add 1M NaOH (pH > 12) Liberates Free Base Dissolve->Basify Extract Add DCM & Shake (Biphasic Partition) Basify->Extract PhaseSep Phase Separation Extract->PhaseSep AqLayer Aqueous Layer (Discard) PhaseSep->AqLayer Top Layer (if DCM) OrgLayer Organic Layer (Product) PhaseSep->OrgLayer Bottom Layer (if DCM) Dry Dry (MgSO4) & Filter OrgLayer->Dry Evap Evaporate Solvent Dry->Evap Final Pure Free Base Oil/Solid Evap->Final

Figure 1: Biphasic extraction workflow utilizing density differences between DCM and aqueous base.

Protocol B: Strong Cation Exchange (SCX) Chromatography

Recommended for Scale: <100 mg or Parallel Synthesis

SCX cartridges (silica-bonded propylsulfonic acid) utilize a "Catch and Release" mechanism.[3] This method avoids liquid-liquid extraction issues like emulsions and is ideal for removing non-basic impurities.

Reagents
  • Cartridge: SCX SPE Cartridge (e.g., 1g sorbent / 6mL tube).[4]

  • Loading Solvent: Methanol (MeOH) or MeOH/DCM (1:1).

  • Wash Solvent: Pure Methanol.

  • Elution Solvent: 2M Ammonia (

    
    ) in Methanol (commercially available or prepared by bubbling gas).
    
Step-by-Step Procedure
  • Conditioning: Rinse the SCX cartridge with 2 column volumes (CV) of Methanol.

  • Loading (Catch):

    • Dissolve the crude HCl salt in minimal Methanol.

    • Load onto the cartridge.[5][6]

    • Mechanism:[7][3][5] The amine (positively charged) exchanges with the sulfonic acid proton and binds tightly to the silica. The Chloride counter-ion passes through.

  • Washing:

    • Flush with 3 CV of Methanol.

    • Purpose: This removes non-basic impurities and residual chloride ions. The amine remains bound.

  • Elution (Release):

    • Elute with 3 CV of 2M

      
       in MeOH .
      
    • Mechanism:[7][3][5] The high concentration of ammonia deprotonates the pyrrolidine, breaking the ionic bond with the resin. The neutral free base elutes.[3]

  • Concentration: Evaporate the ammoniacal methanol fraction to yield the clean free base.

Mechanism Diagram (SCX)

SCX_Mechanism Load LOAD (Amine-H+ binds to Resin-SO3-) Wash WASH (MeOH) (Removes Cl- and Neutrals) Load->Wash Impurities to Waste Elute ELUTE (NH3/MeOH) (Deprotonation releases Free Base) Wash->Elute Switch Solvent Product Collected Free Base Elute->Product

Figure 2: "Catch and Release" mechanism on sulfonate-functionalized silica.

Quality Control & Validation

After desalting, it is imperative to verify the removal of the hydrochloride counter-ion.

A. The Silver Nitrate Test (Qualitative)

This is a rapid visual test for the presence of halides (Chloride).

  • Dissolve a small aliquot (~2 mg) of the product in dilute nitric acid (

    
    ).
    
  • Add 2-3 drops of 0.1M Silver Nitrate (

    
    )  solution.
    
  • Interpretation:

    • Cloudy/White Precipitate: Chloride is present (Salt form remains).[8][9][10]

    • Clear Solution: Chloride is absent (Successful desalting).

B. NMR Validation (Quantitative)

Compare the


 NMR of the starting material vs. the product.
  • Chemical Shift: The

    
    -protons (adjacent to the pyrrolidine nitrogen) will shift upfield  (lower ppm) in the free base compared to the HCl salt.
    
  • Broadening: The NH proton in the salt is often a broad singlet >9 ppm. In the free base, the NH is usually a broad singlet around 2-4 ppm (concentration dependent).

Data Summary Table
FeatureHCl Salt (Starting Material)Free Base (Target)
State Solid / CrystallineOil or Low-melting Solid
Solubility Water, MethanolDCM, EtOAc, Ether
AgNO3 Test Positive (White Ppt)Negative (Clear)
Reactivity Non-nucleophilicNucleophilic (Ready for coupling)

Safety & Handling

  • 3-(2-Bromophenoxy)pyrrolidine: Treat as a potential irritant. The free base is more permeable to skin than the salt. Wear nitrile gloves and eye protection.

  • DCM: Suspected carcinogen. Use in a fume hood.[11]

  • Ammonia in Methanol: Corrosive and lachrymator. Open containers only in a fume hood.

References

  • PubChem. (n.d.). Pyrrolidine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Agilent Technologies. (2008). Agilent SampliQ SCX Technical Note. Retrieved from [Link]

  • National Park Service. (1993). Testing for Chlorides with Silver Nitrate. Conserve O Gram. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing recrystallization of 3-(2-Bromophenoxy)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Optimizing the Recrystallization of 3-(2-Bromophenoxy)pyrrolidine Hydrochloride

Introduction

Welcome to the technical support center for the purification of this compound. Recrystallization is a critical purification technique in pharmaceutical development, essential for ensuring the purity, stability, and bioavailability of Active Pharmaceutical Ingredients (APIs).[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource, blending foundational principles with practical, field-tested troubleshooting advice to master the recrystallization of this specific compound. Our approach is designed to explain the causality behind experimental choices, empowering you to move beyond rote memorization of steps to a deeper, mechanistic understanding of the crystallization process.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step when developing a recrystallization protocol for a new compound like this compound?

The cornerstone of any successful recrystallization is a methodical solvent screening process.[4][5] The goal is to identify a solvent or solvent system where this compound exhibits high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[5][6] This temperature-dependent solubility differential is the driving force for crystallization.[1]

Q2: What types of solvents should I prioritize for screening with a hydrochloride salt?

For amine hydrochloride salts, which are polar and capable of hydrogen bonding, it is logical to start with polar protic solvents.[7] Good candidates include:

  • Alcohols: Isopropanol, ethanol, and methanol are excellent starting points. Hydrochloride salts often have moderate solubility in hot alcohols and lower solubility upon cooling.[8]

  • Water: Given the ionic nature of the hydrochloride salt, water can be a good solvent, especially for highly polar molecules.[7] However, many organic salts are too soluble in water even at cold temperatures, leading to poor recovery. It is often more effective as part of a mixed-solvent system.[6]

  • Mixed-Solvent Systems: A powerful technique involves dissolving the compound in a "good" solvent (in which it is highly soluble, e.g., methanol or water) and then carefully adding a miscible "bad" or anti-solvent (in which it is poorly soluble, e.g., diethyl ether, ethyl acetate, or hexane) until the solution becomes turbid.[3][7] Heating this mixture to achieve a clear solution and then allowing it to cool can yield excellent crystals.

Q3: How does the rate of cooling impact the final product's purity and crystal size?

The cooling rate is a critical parameter that directly influences crystal growth and purity.[9]

  • Slow Cooling: Allowing the solution to cool gradually to room temperature, followed by further cooling in an ice bath, promotes the formation of larger, more well-defined crystals.[10][11] This slow process allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities which remain in the solvent.[11]

  • Rapid Cooling (Crashing Out): Plunging a hot solution directly into an ice bath causes rapid precipitation of small, often impure crystals.[9][11] Impurities can become trapped within the rapidly forming crystal lattice, diminishing the effectiveness of the purification.

Q4: I'm observing an oily substance instead of crystals. What is "oiling out" and how can I prevent it?

"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming an impure liquid phase instead of a solid crystalline lattice.[10][12] This is a common problem, especially with compounds that have low melting points.[12] To resolve this:

  • Increase Solvent Volume: The concentration of the solute may be too high. Add more hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.[12]

  • Lower the Crystallization Temperature: Select a solvent with a lower boiling point.

  • Modify the Solvent System: Introducing a different co-solvent can alter the solubility curve to favor crystallization over oiling out.

  • Promote Nucleation: Scratching the inside of the flask with a glass rod at the solution's surface as it cools can sometimes initiate crystallization before the oiling-out temperature is reached.[12]

Q5: My solution has cooled completely, but no crystals have formed. What are the next steps?

This is a common issue that typically points to one of two scenarios:

  • Excessive Solvent: You may have used too much solvent, and the solution is not yet supersaturated even at low temperatures.[10][12] The solution is to gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration, and then attempt the cooling process again.[12]

  • Inhibited Nucleation: The solution is supersaturated, but the initial formation of seed crystals (nucleation) has not occurred. This can be induced by:

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.[10]

    • Seeding: Introduce a tiny crystal of the pure compound into the cooled solution. This "seed" provides a template for further crystal growth.[11]

Visual Workflow: Solvent Screening

The following diagram outlines the logical workflow for selecting an appropriate solvent system for recrystallization.

Solvent_Screening_Workflow start Start: Add small amount of crude 3-(2-Bromophenoxy)pyrrolidine HCl to a test tube add_solvent Add a few drops of candidate solvent at room temp. start->add_solvent check_solubility_rt Does it dissolve completely? add_solvent->check_solubility_rt heat_solution Heat the solution to boiling. check_solubility_rt->heat_solution No unsuitable_too_soluble Result: Unsuitable (Too Soluble) check_solubility_rt->unsuitable_too_soluble  Yes check_solubility_hot Does it dissolve completely? heat_solution->check_solubility_hot add_more_solvent Add more solvent dropwise until dissolved. check_solubility_hot->add_more_solvent No cool_solution Cool slowly to room temp, then in an ice bath. check_solubility_hot->cool_solution Yes add_more_solvent->heat_solution unsuitable_insoluble Result: Unsuitable (Insoluble) add_more_solvent->unsuitable_insoluble If still not dissolved after significant solvent addition check_crystals Do abundant crystals form? cool_solution->check_crystals suitable_solvent Result: Suitable Solvent check_crystals->suitable_solvent Yes unsuitable_poor_recovery Result: Unsuitable (Poor Recovery) check_crystals->unsuitable_poor_recovery No

Caption: Decision workflow for single-solvent screening.

Troubleshooting Guide

This table directly addresses common problems encountered during the recrystallization of this compound.

Problem Encountered Probable Cause(s) Recommended Solution(s) Relevant Citations
Very Low or No Yield 1. Too much solvent was used, keeping the product dissolved. 2. The solution was not cooled sufficiently. 3. Premature crystallization occurred during hot filtration, losing product on the filter paper.1. Re-heat the filtrate to evaporate excess solvent, then cool again. 2. Ensure the flask is cooled in an ice-water bath for at least 15-20 minutes to maximize precipitation. 3. Use a pre-heated funnel and flask for hot filtration and use a slight excess of solvent, which can be boiled off later.[6][11][12]
Product "Oils Out" 1. The solution is too concentrated. 2. The boiling point of the solvent is higher than the melting point of the solute.1. Add more hot solvent to the mixture to achieve full dissolution, then cool very slowly. 2. Switch to a lower-boiling point solvent or use a mixed-solvent system.[10][12]
Crystals Appear Discolored or Impure 1. Insoluble impurities were not removed. 2. The solution was cooled too quickly, trapping soluble impurities. 3. The final crystals were not washed properly.1. Dissolve the product in hot solvent and perform a hot filtration to remove solid impurities. 2. Ensure a slow cooling process to allow for selective crystallization. 3. Gently wash the collected crystals on the filter with a small amount of ice-cold fresh solvent.[11][13]
Solid Crystallizes in the Funnel During Hot Filtration 1. The funnel and receiving flask were too cold, causing the saturated solution to cool and precipitate prematurely.1. Pre-heat the filter funnel and receiving Erlenmeyer flask with hot solvent vapor before filtration. 2. Use a slight excess of hot solvent to keep the compound in solution during the transfer.[11][12]

Experimental Protocols

Protocol 1: Microscale Solvent Screening

This protocol allows for the rapid testing of multiple solvents using minimal material.

  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., isopropanol, ethanol, water, ethyl acetate) dropwise, vortexing after each addition. If the solid dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.[6]

  • Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, heat the test tube in a hot water or sand bath.[5] Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling & Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, place the tube in an ice bath.

  • Evaluation: A good solvent will have dissolved the compound when hot and produced a significant amount of crystalline precipitate upon cooling.[5]

Protocol 2: Optimized Bulk Recrystallization (Example using Isopropanol)

This protocol assumes isopropanol was identified as a suitable solvent from the screening process.

  • Dissolution: Place the crude this compound into an Erlenmeyer flask (do not use a beaker, to minimize solvent evaporation).[6] Add a minimal amount of isopropanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate.

  • Achieve Saturation: Continue adding hot isopropanol in small portions until all the solid has just dissolved, creating a saturated solution.[14]

  • Hot Filtration (If Necessary): If insoluble impurities are visible, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a filter funnel. Filter the hot solution quickly to remove the impurities.[11]

  • Slow Cooling: Cover the flask and allow it to cool undisturbed to room temperature. Slow cooling is crucial for forming pure crystals.[11]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.[6]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals on the filter with a small portion of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator to remove residual solvent.

Troubleshooting Logic Diagram

This diagram provides a logical path to diagnose and solve recrystallization failures.

Troubleshooting_Logic start Problem: Recrystallization Failed check_state What is the state of the product? start->check_state state_oil It's an oil check_state->state_oil Oily Liquid state_solution It's still in solution (clear) check_state->state_solution No Solids state_low_yield Crystals formed, but yield is very low check_state->state_low_yield Low Yield solve_oil Cause: Oiling Out 1. Re-heat and add more solvent. 2. Ensure very slow cooling. 3. Consider a different solvent system. state_oil->solve_oil solve_solution Cause: Not Supersaturated or No Nucleation 1. Evaporate some solvent and re-cool. 2. Scratch flask with glass rod. 3. Add a seed crystal. state_solution->solve_solution solve_low_yield Cause: Too much solvent used 1. Concentrate the mother liquor (evaporate solvent) and cool again to recover a second crop of crystals. state_low_yield->solve_low_yield

Sources

Technical Support Center: Troubleshooting the Hygroscopic Nature of Pyrrolidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling pyrrolidine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the hygroscopic and often deliquescent nature of these compounds. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I just opened a new bottle of pyrrolidine hydrochloride and it's already clumpy and difficult to weigh. Is my product contaminated?

A: It is highly unlikely that your product is contaminated. Pyrrolidine hydrochloride is known to be very hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Some sources even describe it as "very deliquescent," which is a property of substances that absorb so much moisture from the air that they dissolve in it, forming a liquid solution.[1] What you are observing is the physical manifestation of this property. The clumping is a direct result of the salt attracting and holding water molecules from the ambient air.[2] This is a common characteristic of many amine hydrochlorides and not necessarily an indication of impurity.[3]

Q2: What are the immediate consequences of using "wet" pyrrolidine hydrochloride in my reaction?

A: Using pyrrolidine hydrochloride that has absorbed a significant amount of water can have several detrimental effects on your experiment. The presence of excess water can alter the concentration of your reagents, leading to inaccurate stoichiometry and potentially lower yields.[3] More critically, for moisture-sensitive reactions, the introduced water can act as an unwanted reagent, leading to side reactions, hydrolysis of starting materials or intermediates, and the formation of impurities.[3] In catalytic applications, where pyrrolidine hydrochloride might be used to generate a catalyst in situ, the presence of water can deactivate the catalyst or alter its catalytic cycle.[2]

Q3: How should I properly store my pyrrolidine hydrochloride salts to prevent moisture absorption?

A: Proper storage is critical for maintaining the quality of pyrrolidine hydrochloride. Safety Data Sheets (SDS) for similar compounds consistently recommend storing the salt in a tightly closed container in a dry and well-ventilated place.[4] To provide an additional layer of protection, especially after the original seal is broken, it is best practice to store the container inside a desiccator.[1] A desiccator provides a low-humidity environment that will help to keep the compound dry. For long-term storage, placing the tightly sealed container in a controlled low-humidity environment, such as a dry box or glove box, is ideal.[5]

Troubleshooting Guide: From Problem to Protocol

Q4: My reaction yield is inconsistent, and I suspect the water content in my pyrrolidine hydrochloride is the culprit. How can I accurately determine the water content?

A: Your suspicion is valid, as variable water content is a common source of irreproducibility. The most reliable and widely accepted method for determining the water content in pharmaceuticals is Karl Fischer (KF) titration.[6] This method is specific to water and is less likely to be affected by other volatile components that might be driven off during heating-based methods.[7]

For amine hydrochlorides, a volumetric KF titration is often suitable. However, the basic nature of the pyrrolidine moiety can interfere with the KF reaction by shifting the pH of the reagent. To counteract this, a neutralizing agent or a specialized KF reagent for amines may be necessary.

Alternatively, Thermogravimetric Analysis (TGA) can be used to determine the mass loss upon heating, which is often attributed to water.[7] However, it's important to note that TGA is not specific to water and will also detect the loss of other volatile substances or decomposition products.[7] If using TGA, it is advisable to couple it with a mass spectrometer or FTIR to analyze the evolved gas and confirm that the mass loss is indeed due to water.[7]

Experimental Protocols

Protocol 1: Drying Pyrrolidine Hydrochloride That Has Absorbed Moisture

This protocol provides two common methods for drying hygroscopic salts. The choice of method depends on the thermal stability of your specific pyrrolidine hydrochloride salt and the available equipment.

Method A: Vacuum Oven Drying

  • Objective: To efficiently remove water at a reduced temperature to minimize the risk of thermal degradation.[8]

  • Procedure:

    • Spread the clumpy or moist pyrrolidine hydrochloride in a thin layer on a clean, dry glass dish (e.g., a watch glass or petri dish) to maximize the surface area.

    • Place the dish in a vacuum oven.

    • Close the oven door and begin to apply vacuum.

    • Once a stable vacuum is achieved, set the temperature to a moderate level (e.g., 50-70°C). The exact temperature should be well below the melting or decomposition point of the compound.

    • Dry for 4-12 hours. The drying time will depend on the amount of salt and the initial water content.

    • To confirm dryness, the salt should be a fine, free-flowing powder. You can perform a test by weighing a small sample, drying for an additional hour, and re-weighing to ensure the mass is constant.

    • Once dry, immediately transfer the salt to a tightly sealed container and store it in a desiccator.

Method B: Vacuum Desiccator Drying

  • Objective: A gentler method for drying heat-sensitive compounds at room temperature.

  • Procedure:

    • Place a suitable desiccant in the bottom of the desiccator. Anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide are effective choices.[9] For amines, basic or neutral desiccants are preferred.[10]

    • Spread the pyrrolidine hydrochloride on a watch glass and place it on the desiccator plate.

    • Seal the desiccator and apply a vacuum.

    • Allow the salt to dry for 24-48 hours. The process is slower than oven drying.

    • The salt is considered dry when it becomes a free-flowing powder.

    • Store the dried salt in the desiccator until use or transfer it to a sealed container stored within the desiccator.

Drying MethodTemperaturePressureAdvantagesDisadvantages
Vacuum Oven 50-70°CVacuumFaster than desiccation, efficient water removal.[8]Requires specialized equipment, potential for thermal degradation if the temperature is too high.
Vacuum Desiccator Room Temp.VacuumGentle, minimizes thermal stress and degradation.Slower process, may not be as effective for high water content.
Protocol 2: General Procedure for Water Content Determination by Volumetric Karl Fischer Titration
  • Objective: To accurately quantify the water content in a pyrrolidine hydrochloride sample.

  • Procedure:

    • Titrator Preparation: Add the appropriate Karl Fischer solvent to the titration vessel and precondition it by running the titrator until the solvent is dry (a stable, low drift is achieved). For amines, a specialized solvent or the addition of a buffer like benzoic acid may be required to maintain the optimal pH range of 5-7.[11][12]

    • Titer Determination: Accurately add a known amount of a certified water standard to the conditioned solvent and titrate with the Karl Fischer reagent. This will determine the exact titer (mg of water per mL of reagent).

    • Sample Analysis: a. Accurately weigh a suitable amount of the pyrrolidine hydrochloride salt. The sample size will depend on the expected water content and the titrator's sensitivity. b. Quickly transfer the sample to the conditioned titration vessel. c. Start the titration. The instrument will automatically add the KF reagent until the endpoint is reached.

    • Calculation: The instrument's software will calculate the percentage of water in the sample based on the volume of titrant used, the titer, and the sample weight.[6]

Visual Troubleshooting Workflow

Below is a decision-making workflow for addressing issues with the physical state of pyrrolidine hydrochloride salts.

G start Start: Observe Pyrrolidine Hydrochloride Salt physical_state What is the physical state of the salt? start->physical_state free_flowing Free-flowing powder physical_state->free_flowing Good clumpy Clumpy, sticky, or oily physical_state->clumpy Problem proceed Proceed with experiment. Store properly in a desiccator. free_flowing->proceed troubleshoot Moisture absorption has occurred. Action is required. clumpy->troubleshoot is_reaction_sensitive Is your reaction moisture-sensitive? troubleshoot->is_reaction_sensitive dry_salt Dry the salt using a recommended protocol (e.g., vacuum oven). is_reaction_sensitive->dry_salt Yes quantify_water Quantify water content using Karl Fischer titration. is_reaction_sensitive->quantify_water No, but stoichiometry is important verify_dryness Verify dryness (free-flowing powder, constant weight). dry_salt->verify_dryness adjust_mass Adjust the mass of the salt used to account for water content. quantify_water->adjust_mass end_proceed Proceed with experiment. verify_dryness->end_proceed adjust_mass->end_proceed

Caption: Troubleshooting flowchart for handling hygroscopic pyrrolidine hydrochloride.

References

  • Organic Syntheses. (n.d.). 2,2-dimethylpyrrolidine. Retrieved from [Link]

  • Burfield, D. R., & Smithers, R. H. (1981). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry, 46(3), 629–632.
  • Sciencemadness. (2023). Is pyrrolidine hydrochloride deliquescent, or easy to dry?. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]

  • Purdue University Chemistry. (n.d.). Standard Operating Procedures: Bart Laboratory. Retrieved from [Link]

  • Lab Supply Network. (2019, February 13). Top 6 Desiccant Types to Prevent Moisture Damage. Retrieved from [Link]

  • Google Patents. (n.d.). DE19957672A1 - Purification and drying of crude pyrrolidine, used as intermediate e.g. in synthesis of plant protection agents and pharmaceuticals, involves continuous distillation in distillation and concentration column at reduced pressure.
  • AGM Container Controls. (2025, March 13). Selecting Desiccant Guide. Retrieved from [Link]

  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

  • De Dietrich Process Systems. (n.d.). Glove Boxes. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Moisture Content, Water Content, Loss on Drying, Part 2: Special Possibilities Using the TGA. Retrieved from [Link]

  • Terra Universal. (n.d.). Glove Box Pharmacy Isolators for Sterile, Hazardous, and Radiopharmaceuticals. Retrieved from [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • ProUmid. (n.d.). Moisture Sorption Isotherms. Retrieved from [Link]

  • AZoM. (2023, October 11). Moisture Sorption Characteristics in Pharmaceutical Materials. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, September 5). Drying salts with HCl solution. Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • Scribd. (n.d.). Karl Fischer Titration Guide. Retrieved from [Link]

  • Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION. Retrieved from [Link]

  • PubMed. (1998). Thermodynamic analysis of moisture sorption isotherms. Retrieved from [Link]

  • PubMed. (2022). Moisture sorption by polymeric excipients commonly used in amorphous solid dispersion and its effect on glass transition temperature: I. Polyvinylpyrrolidone and related copolymers. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • ResearchGate. (2014, July 24). How can I seperate pyrrolidine?. Retrieved from [Link]

  • NETZSCH. (2020, May 18). Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis. Retrieved from [Link]

  • MDPI. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ResearchGate. (2025, May 22). Development and validation of analytical procedure for analysis of polyvinylpyrrolidone in tablets containing metformin hydrochloride and pioglitazone hydrochloride. Retrieved from [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Effect of moisture on polyvinylpyrrolidone in accelerated stability testing. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-Bromo Substituted Phenoxy Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Electronic Deactivation

Status: Operational | Tier: Level 3 (Advanced Research Support)

Executive Summary: The "Ortho-Blockade"

The Issue: Synthesizing phenoxy ethers when the phenol bears a substituent at the 2-position (ortho) presents a dual challenge. When that substituent is a bromine atom (2-bromophenol derivatives), the difficulty is compounded:

  • Steric Hindrance: The bulky bromine atom (Van der Waals radius ~1.85 Å) physically blocks the approach of electrophiles to the phenoxide oxygen.

  • Electronic Deactivation: The inductive withdrawing effect (-I) of bromine lowers the pKa of the phenol (making it more acidic), but it also stabilizes the resulting phenoxide anion, rendering it less nucleophilic.

The Solution Architecture: To overcome this kinetic barrier, standard "textbook" conditions (e.g., K₂CO₃/Acetone) often fail, resulting in stalled reactions or elimination side-products. Success requires precise manipulation of the Solvation Shell , Nucleophile Strength , and Catalytic Ligand Geometry .

Diagnostic Workflow (Decision Tree)

Before selecting a protocol, determine your electrophile type.

EtherSynthesis Start Target: 2-Bromo Phenoxy Ether Electrophile Identify Electrophile Type Start->Electrophile AlkylHalide Primary Alkyl Halide (R-CH2-X) Electrophile->AlkylHalide Aliphatic SN2 SecAlcohol Sec/Tert Alcohol (R-CH(OH)-R) Electrophile->SecAlcohol Dehydrative ArylHalide Aryl Halide (Ar-X) Electrophile->ArylHalide Cross-Coupling Method1 Protocol A: The Cesium Effect AlkylHalide->Method1 Method2 Protocol B: Modified Mitsunobu SecAlcohol->Method2 Method3 Protocol C: Cu-Catalyzed Ullmann ArylHalide->Method3

Figure 1: Strategic decision tree for selecting the synthesis route based on the electrophilic partner.

Protocol A: The "Cesium Effect" (Williamson Synthesis)

Best For: Primary alkyl halides, benzyl halides. Mechanism: SN2 Substitution.[1][2][3]

Standard bases like NaH or K₂CO₃ form tight ion pairs with the phenoxide in organic solvents. The 2-bromo substituent further crowds this ion pair, preventing reaction. Cesium Carbonate (Cs₂CO₃) is the gold standard here. The large ionic radius of Cesium creates a "naked" phenoxide anion that is highly reactive despite the steric bulk.

Optimization Table
VariableStandard (Avoid)Optimized (Use) Why?
Base K₂CO₃, NaHCs₂CO₃ (2.0 equiv) Weak lattice energy increases solubility; "Cesium Effect" boosts nucleophilicity.
Solvent Acetone, THFDMF or DMSO High dielectric constant dissociates ion pairs.
Additive NoneTBAI (10 mol%) Tetrabutylammonium iodide acts as a phase transfer catalyst and converts R-Cl to reactive R-I in situ.
Temp Reflux (60°C)80°C - 100°C Thermal energy is required to overcome the steric activation energy barrier.
Step-by-Step Protocol
  • Dissolution: Dissolve 2-bromophenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add Cs₂CO₃ (2.0 equiv). Stir at room temperature for 30 minutes. Note: The solution may turn yellow/orange as the phenoxide forms.

  • Addition: Add the alkyl halide (1.2 equiv). If using a chloride or hindered bromide, add TBAI (0.1 equiv).

  • Reaction: Heat to 80°C. Monitor via TLC/LCMS.

    • Checkpoint: If conversion stalls at 50%, add a second portion of alkyl halide (0.5 equiv).

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and LiCl solution.

Protocol B: Modified Mitsunobu (Steric Power)

Best For: Secondary alcohols, sensitive substrates where SN2 fails. Mechanism: Dehydrative Coupling (Inversion of configuration).

The classic DEAD/PPh₃ system often fails with 2-bromophenols because the steric bulk prevents the formation of the phosphorane intermediate, or the reaction is simply too slow, leading to hydrazine byproducts.

The "Tsunoda" Modification

Replace DEAD with ADDP (1,1'-(azodicarbonyl)dipiperidine) and PPh₃ with PBu₃ (tributylphosphine).

  • Why? ADDP intermediates are more basic (better protonation by the phenol), and PBu₃ is a stronger nucleophile with a smaller cone angle than PPh₃, allowing it to bypass the ortho-bromo steric wall.

The "Lepore" Sonication Method

If reagents are limited to DIAD/PPh₃, you must alter the kinetics.

  • Concentration: Run the reaction at high concentration (1.0 - 3.0 M) rather than the standard 0.1 M.

  • Energy: Use an ultrasonic bath.

  • Result: Reaction times drop from 24 hours to <1 hour.

Step-by-Step Protocol (ADDP/PBu₃)
  • Setup: Flame-dry a flask under Argon.

  • Mix: Combine 2-bromophenol (1.0 equiv), Alcohol (1.2 equiv), and PBu₃ (1.5 equiv) in anhydrous Toluene or DCM.

  • Cool: Cool to 0°C.

  • Add: Add ADDP (1.5 equiv) in one portion.

  • Warm: Allow to warm to RT.

    • Troubleshooting: If a precipitate forms (betaine), add minimal THF to solubilize.

  • Stir: 12–24 hours.

Protocol C: Ullmann-Type Coupling (Diaryl Ethers)

Best For: Synthesizing 2-bromo-diphenyl ethers (Phenol + Aryl Halide). Mechanism: Cu-Catalyzed Cross-Coupling.

When coupling 2-bromophenol with an aryl halide, the catalyst often struggles to ligate the hindered phenoxide. Standard Ullmann conditions (Copper bronze, 200°C) degrade the substrate.

The Maiti/Buchwald System

Use a ligand that promotes oxidative addition at lower temperatures.

  • Catalyst: CuI (10 mol%)[4]

  • Ligand: Picolinic Acid (20 mol%)

  • Base: K₃PO₄[5]

  • Solvent: DMSO

Step-by-Step Protocol
  • Charge: Add CuI (10 mol%), Picolinic Acid (20 mol%), K₃PO₄ (2.0 equiv), and Aryl Iodide (1.0 equiv) to a screw-cap vial.

  • Purge: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add DMSO and 2-bromophenol (1.2 equiv).

  • Heat: Stir at 80–90°C.

    • Critical: Do not exceed 100°C to avoid debromination of the phenol.

Troubleshooting & FAQs

Q: I am seeing significant elimination (alkene formation) instead of ether.

  • Cause: Your phenoxide is acting as a base rather than a nucleophile. This is common with secondary alkyl halides.

  • Fix: Switch to Protocol B (Mitsunobu) . The mechanism is concerted and avoids the carbocation/elimination pathway.

Q: The reaction works but I am losing the bromine atom (debromination).

  • Cause: If using Pd-catalysis (Buchwald-Hartwig) or high-temp Ullmann, the metal may insert into the C-Br bond.

  • Fix: Use Protocol C (CuI/Picolinic Acid) at temperatures <90°C. Copper is less prone to oxidative addition into electron-rich aryl bromides (the phenol ring) compared to Palladium.

Q: Can I use NaH in DMF?

  • Risk: While NaH is a strong base, it generates H₂ gas and a "naked" anion that can be too basic, leading to side reactions. Furthermore, NaH often contains hydroxide impurities that hydrolyze the alkyl halide. Cs₂CO₃ is milder and buffers the reaction.

References

  • The Cesium Effect in Organic Synthesis: Flessner, T. and Doye, S. (1999). "Cesium carbonate: A powerful base for organic synthesis." Journal für Praktische Chemie. Context: Explains the solvation mechanics of Cs+ vs K+ in nucleophilic substitutions.
  • Sonication in Mitsunobu Reactions (The Lepore Method)

    • Lepore, S. D., & He, Y. (2003).[6] "Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction." The Journal of Organic Chemistry, 68(21), 8261–8263.

  • Modified Mitsunobu Reagents (Tsunoda): Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-Bu3P). A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2529-2530. Context: Essential for pKa > 11 or sterically hindered phenols.
  • Cu-Catalyzed Synthesis of Hindered Ethers

    • Maiti, D., & Buchwald, S. L. (2010). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers." The Journal of Organic Chemistry, 75(5), 1791–1794.
    • [7]

Sources

Validation & Comparative

Publish Comparison Guide: LC-MS Fragmentation & Identification of 3-(2-Bromophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the LC-MS fragmentation of 3-(2-Bromophenoxy)pyrrolidine , a critical scaffold in medicinal chemistry used for exploring structure-activity relationships (SAR) in CNS-active agents and kinase inhibitors.

This guide is structured to allow researchers to validate the compound's identity, differentiate it from regioisomers, and optimize detection parameters.

Executive Summary & Compound Profile

3-(2-Bromophenoxy)pyrrolidine is a secondary amine building block characterized by a pyrrolidine ring ether-linked to an ortho-brominated phenyl ring. Its identification relies heavily on the distinct isotopic signature of bromine and the specific fragmentation of the ether linkage.

FeatureSpecification
IUPAC Name 3-(2-Bromophenoxy)pyrrolidine
Formula C₁₀H₁₂BrNO
Monoisotopic Mass 241.01 (⁷⁹Br) / 243.01 (⁸¹Br)
Precursor Ion [M+H]⁺ m/z 242.0 / 244.0 (1:1 doublet)
LogP (Calc) ~2.4
pKa (Base) ~9.2 (Pyrrolidine Nitrogen)
The Comparison Context

In drug development, this compound is frequently compared against its regioisomers (meta- and para-substituted) and structural analogs (chloro- or fluoro- derivatives).

  • Vs. Regioisomers (3-Bromo, 4-Bromo): All three share identical mass and major fragments. Differentiation requires high-resolution chromatography or exploitation of the "Ortho Effect" in MS/MS energetics.

  • Vs. Alternatives (Piperidine analogs): Pyrrolidine rings exhibit unique ring-contraction fragmentations (loss of C₂H₄) distinct from the C₃H₆ losses seen in piperidines.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility, the following protocol utilizes a "Generic Universal" method compatible with standard Q-TOF and Triple Quadrupole systems.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for [M+H]⁺).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

MS Source Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE): Ramped 10–40 eV (Crucial for observing both the intact ether cleavage and secondary ring fragmentation).

Validation Check: The precursor spectrum must show a 1:1 doublet at m/z 242 and 244. If the ratio is not ~1:1, the presence of bromine is unconfirmed, or the sample is contaminated.

Fragmentation Mechanism & Pathway Analysis[2][3][4][5]

The fragmentation of 3-(2-Bromophenoxy)pyrrolidine is driven by the high proton affinity of the pyrrolidine nitrogen. Upon collisional activation (CID), the molecule undergoes charge-remote and charge-proximate fragmentations.

Primary Pathway: Ether Cleavage (The Diagnostic Event)

The most abundant transition involves the cleavage of the C–O ether bond. Because the pyrrolidine nitrogen is the most basic site, the charge is predominantly retained on the pyrrolidine fragment.

  • Neutral Loss of 2-Bromophenol: The protonated molecule cleaves to expel the neutral 2-bromophenol moiety (mass ~172/174).

  • Product Ion: This yields the 3-pyrrolidinyl cation (m/z 72) or, following hydrogen rearrangement, the pyrroline cation (m/z 70) .

Secondary Pathway: The "Ortho Effect"

Unlike the meta (3-bromo) and para (4-bromo) isomers, the ortho (2-bromo) substituent exerts steric pressure and electronic influence on the ether oxygen.

  • Debromination: In high-energy collisions, a radical loss of Br• (M - 79/81) leads to a cation at m/z 163 . This is often more pronounced in the ortho isomer due to the proximity of the ether oxygen stabilizing the resulting phenyl cation.

Fragmentation Diagram (DOT Visualization)

FragmentationPathway Precursor Precursor [M+H]+ m/z 242.0 / 244.0 (1:1 Doublet) Transition1 Ether Cleavage (Primary) Precursor->Transition1 CID Transition2 Radical Loss (High CE) Precursor->Transition2 High Energy Frag_Pyrrolidine Pyrrolidinyl Cation m/z 72.08 (Base Peak) Transition1->Frag_Pyrrolidine Charge Retention on N Neutral_Phenol Neutral Loss: 2-Bromophenol Transition1->Neutral_Phenol Frag_Pyrroline Pyrroline Cation m/z 70.06 (H2 loss) Frag_Pyrrolidine->Frag_Pyrroline - H2 Frag_DeBromo Debrominated Cation m/z 163.1 [M+H - Br•]+ Transition2->Frag_DeBromo - Br•

Caption: Mechanistic fragmentation pathway of 3-(2-Bromophenoxy)pyrrolidine in ESI+ mode. Blue indicates precursor; Green indicates stable diagnostic fragments; Red indicates high-energy radical fragments.

Comparative Analysis: Isomer Differentiation

Distinguishing the 2-bromo (Ortho) from the 3-bromo (Meta) and 4-bromo (Para) isomers is the most common challenge. While their MS/MS spectra are qualitatively identical, quantitative differences and chromatographic behavior provide the solution.

Table 1: Isomer Differentiation Guide
Parameter3-(2-Bromophenoxy) (Ortho)3-(3-Bromophenoxy) (Meta)3-(4-Bromophenoxy) (Para)
Retention Time (RT) Earliest (Most Polar/Compact)IntermediateLate
m/z 163 (M-Br) Intensity High (Ortho-effect assisted)LowLow
m/z 70/72 Ratio VariableStableStable
Key Differentiator Steric hindrance often reduces ionization efficiency slightly compared to Para.
Why RT Differs:

The ortho-bromine creates a dipole moment and steric bulk that prevents the molecule from lying flat against the C18 stationary phase, typically resulting in weaker retention (earlier elution) compared to the planar para-isomer.

Reference Data: Diagnostic Ion Table

Use this table to program Multiple Reaction Monitoring (MRM) transitions for quantitative assays.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 242.0 (⁷⁹Br)72.1 20High sensitivity; monitors the stable pyrrolidine ring.
Qualifier 1 244.0 (⁸¹Br)72.1 20Isotope confirmation; must match Quantifier RT.
Qualifier 2 242.0 (⁷⁹Br)163.1 35Structural confirmation (Loss of Br); specific to brominated scaffold.
Qualifier 3 242.0 (⁷⁹Br)70.1 25Secondary fragment; confirms pyrrolidine ring presence.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1122386, 3-(2-Bromophenoxy)pyrrolidine. Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. Pyrrolidine Fragmentation Patterns & Electron Ionization Data. National Institute of Standards and Technology.[2] Retrieved from [Link]

  • Holčapek, M., et al. (2010).Fragmentation behavior of isomeric halo-derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns: Ethers and Amines. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Purity Methods for 3-(2-Bromophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

3-(2-Bromophenoxy)pyrrolidine hydrochloride is a chiral secondary amine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for use in human medicine, the chemical and stereoisomeric purity of this intermediate is not merely a quality metric but a fundamental prerequisite for ensuring the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate rigorous analytical characterization, making the development of robust, reliable, and validated purity methods an indispensable step in the drug development lifecycle.

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methodologies for the comprehensive purity assessment of this compound. We will explore and contrast several distinct analytical strategies, moving beyond simple procedural lists to explain the underlying chromatographic principles and the rationale behind specific experimental choices. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select and develop a method that is truly suitable for its intended purpose, in alignment with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2][3]

Physicochemical Profile and Analytical Challenges

A successful analytical method is born from a deep understanding of the analyte's properties. This compound presents a classic challenge in modern chromatography: it is a small, polar, ionizable, and chiral molecule.

  • Structure and Polarity: The molecule combines a hydrophilic pyrrolidine ring, rendered more so by the hydrochloride salt, with a more hydrophobic bromophenoxy moiety. This amphiphilic nature, coupled with its low molecular weight, makes predictable retention behavior challenging. In standard reversed-phase systems, it is expected to be poorly retained.[4]

  • Ionizable Nature: As a secondary amine, the pyrrolidine nitrogen (pKa ≈ 9-11) will be protonated and carry a positive charge in acidic to neutral mobile phases. This charge is the primary reason for poor retention on non-polar C18 stationary phases and can lead to undesirable interactions with the silica backbone of the column.

  • UV Absorbance: The bromophenoxy group provides a chromophore, allowing for direct UV detection. The expected λmax is around 210-220 nm and a secondary maximum near 270-280 nm.

  • Chirality: The molecule possesses a stereocenter at the C3 position of the pyrrolidine ring, meaning it exists as a pair of enantiomers. For many modern therapeutics, a single enantiomer provides the desired pharmacological effect while the other may be inactive or even cause harmful side effects.[5] Therefore, a comprehensive purity assessment must also include a determination of enantiomeric excess.

These properties create three primary analytical hurdles:

  • Achieving adequate retention and good peak shape in an achiral (non-stereospecific) purity assay.

  • Developing a selective method to separate the two enantiomers for chiral purity analysis.

  • Ensuring the method is validated to be accurate, precise, specific, and robust for its intended use.

Comparative Analysis of Achiral Purity Methods

The determination of process-related impurities and degradation products requires a robust achiral method. Given the polar and basic nature of the analyte, several chromatographic modes must be considered.

Method A: The Baseline - Standard Reversed-Phase (RP-HPLC)

Reversed-phase HPLC, typically on a C18 column, is the workhorse of pharmaceutical analysis.[6] However, for highly polar compounds, it is often a poor starting point.

  • Principle of Separation: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) retains hydrophobic compounds, while a polar mobile phase (like water/acetonitrile) elutes them.[6]

  • Expected Outcome: this compound, being highly polar, will have minimal interaction with the C18 stationary phase. It is expected to elute very early, close to the solvent front (t₀), with little to no retention. This makes accurate quantification impossible and fails to separate it from other potential polar impurities.[7]

Method B: Ion-Pair Reversed-Phase Chromatography (IP-RPLC)

To overcome the lack of retention in standard RP-HPLC, ion-pair chromatography is a powerful and well-established technique for polar, ionizable analytes.[8][9][10]

  • Principle of Separation: An ion-pairing reagent, typically an alkyl sulfonate with a long hydrocarbon tail (e.g., sodium 1-octanesulfonate), is added to the mobile phase.[9][11] This reagent forms a neutral, more hydrophobic ion pair with the positively charged analyte in the mobile phase. Alternatively, the reagent can adsorb onto the C18 stationary phase, creating a dynamic ion-exchange surface that retains the charged analyte.[10] The result is a significant increase in retention time.

  • Advantages: Drastically improves retention for charged polar compounds on standard RP columns.[8] It can also improve peak shape by masking interactions with surface silanols.

  • Disadvantages: Ion-pair reagents are notoriously difficult to wash out of columns and systems, often dedicating the column to that specific method. They are also non-volatile and suppress ionization, making them incompatible with mass spectrometry (MS) detection.[12] Equilibration times can be long.

Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative for the analysis of compounds that are too polar for RP-HPLC.[13][14][15]

  • Principle of Separation: HILIC employs a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase rich in a non-polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[16][17] A water-enriched layer forms on the surface of the stationary phase, and the polar analyte partitions into this layer from the organic-rich mobile phase. Elution is typically achieved by increasing the aqueous content of the mobile phase.[13]

  • Advantages: Excellent retention for very polar and ionic compounds.[14] The high organic content of the mobile phase is advantageous for MS detection, leading to efficient desolvation and enhanced sensitivity.[17]

  • Disadvantages: Equilibration can be slow, and methods can be sensitive to small variations in the mobile phase water content. The separation mechanism can be complex, involving a mix of partitioning, hydrogen bonding, and electrostatic interactions.[13]

Workflow for Achiral Method Selection

The process of selecting the right achiral method can be visualized as a decision tree, starting with the simplest approach and moving to more specialized techniques as needed.

achiral_workflow start Start: Analyze 3-(2-Bromophenoxy)pyrrolidine HCl rp_hplc Attempt Standard RP-HPLC (C18 Column) start->rp_hplc check_retention Adequate Retention? (k' > 2) rp_hplc->check_retention ms_needed MS Detection Required? check_retention->ms_needed No validate_rp Validate RP-HPLC Method check_retention->validate_rp Yes ion_pair Implement Ion-Pair RP-HPLC (e.g., Octanesulfonate) validate_ip Validate Ion-Pair Method (UV Detection) ion_pair->validate_ip hilic Implement HILIC (e.g., Amide Column) validate_hilic Validate HILIC Method (UV or MS Detection) hilic->validate_hilic ms_needed->ion_pair No ms_needed->hilic Yes

Caption: Workflow for selecting an achiral HPLC purity method.

Comparative Analysis of Chiral Purity Methods

Controlling the stereochemical purity is a critical aspect of drug development. This requires a method capable of separating the two enantiomers of 3-(2-Bromophenoxy)pyrrolidine.

Method D: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

The most direct approach for enantioseparation is using a Chiral Stationary Phase (CSP).[18][19]

  • Principle of Separation: CSPs are packed with a chiral selector, a single-enantiomer molecule that is immobilized onto the silica support. Enantiomers in the sample form transient, diastereomeric complexes with the chiral selector, which have different energies of interaction. This difference in stability leads to one enantiomer being retained longer than the other, enabling their separation.[19] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most widely used due to their broad applicability.[5][20]

  • Modes of Operation: Chiral HPLC can be performed in normal-phase (e.g., hexane/alcohol), polar organic (e.g., acetonitrile/methanol), or reversed-phase modes. For amine-containing compounds, normal-phase or polar organic modes are often most successful.

  • Advantages: A well-developed chiral HPLC method is robust and highly reproducible.

  • Disadvantages: Method development can be empirical, often requiring the screening of multiple columns and mobile phases.[21] Normal phase solvents can be less desirable from an environmental and cost perspective.

Method E: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green," and often superior alternative to HPLC for chiral separations.[22][23]

  • Principle of Separation: SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[24] Small amounts of co-solvents (e.g., methanol, ethanol) and additives are used to modify selectivity and analyte solubility. The separation mechanism on a CSP is similar to that in HPLC, but the physical properties of the supercritical fluid (low viscosity, high diffusivity) lead to much faster and more efficient separations.[20]

  • Advantages: SFC is significantly faster than HPLC, with typical run times under 5 minutes.[25] It dramatically reduces organic solvent consumption, making it a more environmentally friendly and cost-effective technique.[22] The low viscosity allows for higher flow rates without generating excessive backpressure. SFC is often successful for separating compounds that are difficult to resolve by chiral HPLC.[23]

  • Disadvantages: Requires specialized instrumentation capable of handling the high pressures required to maintain CO₂ in its supercritical state.[24]

Workflow for Chiral Method Selection

The choice between Chiral HPLC and SFC often comes down to available instrumentation, desired throughput, and the specific separation challenge.

chiral_workflow start Start: Separate Enantiomers of 3-(2-Bromophenoxy)pyrrolidine HCl sfc_available SFC Instrument Available? start->sfc_available screen_sfc Screen Polysaccharide CSPs with SFC (CO₂/MeOH) sfc_available->screen_sfc Yes screen_hplc Screen Polysaccharide CSPs with Chiral HPLC (NP/PO Mode) sfc_available->screen_hplc No check_res_sfc Resolution Achieved? screen_sfc->check_res_sfc check_res_hplc Resolution Achieved? screen_hplc->check_res_hplc optimize Optimize Mobile Phase (Co-solvent, Additive) check_res_sfc->optimize No validate_sfc Validate SFC Method check_res_sfc->validate_sfc Yes check_res_hplc->optimize No validate_hplc Validate HPLC Method check_res_hplc->validate_hplc Yes optimize->screen_sfc optimize->screen_hplc

Caption: Workflow for selecting a chiral separation method.

Experimental Protocols & Data Comparison

The following protocols represent robust starting points for method development. System suitability tests (SSTs) are included as they are a mandatory part of method validation, ensuring the chromatographic system is performing adequately, as per USP <621>.[26][27][28]

Protocol 1: Achiral Purity by Ion-Pair RP-HPLC
  • Objective: To achieve retention and separation of the main component from potential impurities.

  • HPLC System: Standard HPLC with UV Detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Sodium 1-octanesulfonate in Water, pH adjusted to 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.

  • System Suitability:

    • Tailing Factor (Main Peak): ≤ 1.5

    • Theoretical Plates (Main Peak): ≥ 2000

    • Resolution (between closest eluting peaks): ≥ 1.5

Protocol 2: Chiral Purity by SFC
  • Objective: To separate the two enantiomers of 3-(2-Bromophenoxy)pyrrolidine.

  • SFC System: Analytical SFC with UV Detector and Back Pressure Regulator.

  • Column: Amylose or Cellulose-based CSP (e.g., Chiralpak AD-H, Chiralcel OD-H), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Co-solvent): Methanol with 0.1% Diethylamine (DEA).

  • Gradient: 5% B to 40% B over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure (BPR): 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in Methanol to a concentration of 1.0 mg/mL.

  • System Suitability:

    • Resolution (between enantiomers): ≥ 1.5

    • Tailing Factor (Both Peaks): 0.8 - 1.5

Comparative Data Summary (Expected Performance)
ParameterMethod A (Std. RP-HPLC)Method B (Ion-Pair)Method C (HILIC)Method D (Chiral HPLC)Method E (Chiral SFC)
Analyte Retention Very Poor (k' < 1)Good (k' = 2-10)Good (k' = 2-10)VariesVaries
Peak Shape Poor (Tailing)GoodGoodGoodExcellent
MS Compatibility YesNoYesMode DependentYes
Typical Run Time < 5 min20-30 min15-25 min15-40 min< 5 min
Solvent Usage LowHigh AqueousHigh OrganicHigh Organic (NP)Very Low Organic
Primary Application Not RecommendedAchiral PurityAchiral PurityChiral PurityChiral Purity

Conclusion and Recommendations

There is no single "best" method for the purity analysis of this compound; rather, there is a "most appropriate" method based on the analytical objective.

  • For Achiral Purity: While standard RP-HPLC is inadequate, both Ion-Pair RP-HPLC and HILIC represent viable and robust strategies. If MS detection for impurity identification is required, HILIC is the superior choice. If the analysis will only be performed by UV and a dedicated HPLC system is available, the ion-pair method is a highly effective and reproducible option.

  • For Chiral Purity: Supercritical Fluid Chromatography (SFC) is the recommended frontline technique.[22][23] Its advantages in speed, efficiency, and reduced environmental impact are significant.[25] In laboratories where SFC is not available, traditional Chiral HPLC on a polysaccharide-based CSP remains a reliable, albeit slower and more solvent-intensive, alternative.

Ultimately, the chosen method must be rigorously validated according to ICH Q2(R1) guidelines to demonstrate its suitability for purpose, ensuring that the data generated is accurate, reliable, and defensible for regulatory submission.[1][3]

References

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations . Selvita. [Link]

  • Supercritical fluid chromatography . Wikipedia. [Link]

  • Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library . Waters. [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. [Link]

  • Supercritical Fluid Chiral Separations . Pharmaceutical Technology. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications . Technology Networks. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background . Chromatography Online. [Link]

  • Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography . MDPI. [Link]

  • Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography . Chromedia. [Link]

  • <621> Chromatography . USP-NF. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Are You Sure You Understand USP <621>? . LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . ICH. [Link]

  • USP-NF <621> Chromatography . USP. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology . Therapeutic Goods Administration (TGA). [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Blog. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis . LCGC International. [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter . PubMed. [Link]

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  • Hydrophilic Interaction Liquid Chromatography – HILIC . Element Lab Solutions. [Link]

  • A review on method development by hplc . SciSpace. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column . Tosoh Bioscience. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique . Longdom Publishing. [Link]

  • Hydrophilic Interaction (HILIC) Columns . Biocompare. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. [Link]

  • Chiral HPLC Separations . Phenomenex. [Link]

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  • Chiral HPLC separation: strategy and approaches . Chiralpedia. [Link]

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A Senior Application Scientist's Guide to the Melting Point Verification of 3-(2-Bromophenoxy)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and quality control analysts in the pharmaceutical industry, the melting point of an active pharmaceutical ingredient (API) or intermediate is a critical physical constant. It serves as a primary indicator of identity and a sensitive gauge of purity. This guide provides an in-depth protocol for the accurate determination of the melting point range of 3-(2-Bromophenoxy)pyrrolidine HCl, a novel pyrrolidine derivative.

This document moves beyond a simple procedural list, offering a comparative framework against its positional isomers, 3-(3-Bromophenoxy)pyrrolidine HCl and 3-(4-Bromophenoxy)pyrrolidine HCl. We will delve into the scientific rationale behind the experimental design, grounded in pharmacopeial standards, to ensure the generation of trustworthy and reproducible data.

The Foundational Importance of Melting Point Analysis

The temperature at which a crystalline solid transitions to a liquid is highly dependent on the strength of the forces holding the molecules together in the crystal lattice. For a pure compound, this transition occurs over a very narrow temperature range, typically less than 1°C. The presence of even minor impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Therefore, a sharp, well-defined melting point is a strong indicator of a substance's high purity.

In drug development, this parameter is crucial for:

  • Identity Confirmation: Verifying that the synthesized compound is indeed the intended molecule by comparing its melting point to a reference standard.

  • Purity Assessment: Tracking the effectiveness of purification steps by observing the sharpening of the melting range.

  • Stability Studies: Detecting degradation, as impurities formed during storage will alter the melting point.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will often have distinct melting points.

This guide provides a robust methodology for this determination, harmonizing the globally recognized standards of the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).

Comparative Analysis of Bromophenoxy-Pyrrolidine HCl Isomers

To provide context for the experimental data, we will compare the target compound, 3-(2-Bromophenoxy)pyrrolidine HCl, with its meta- and para-isomers. While experimentally determined melting points for these specific compounds are not widely published, necessitating the robust protocol that follows, we can anticipate certain trends. The efficiency of crystal packing, influenced by molecular symmetry, plays a significant role in determining the melting point. Para-substituted isomers often exhibit higher symmetry, allowing for more compact packing in the crystal lattice, which generally results in a higher melting point compared to their ortho- and meta-counterparts.[1][2]

Compound NameChemical StructureExperimentally Determined Melting Point Range (°C)
3-(2-Bromophenoxy)pyrrolidine HCl (ortho)Structure of 3-(2-Bromophenoxy)pyrrolidine HClTo be determined experimentally
3-(3-Bromophenoxy)pyrrolidine HCl (meta)Structure of 3-(3-Bromophenoxy)pyrrolidine HClTo be determined experimentally
3-(4-Bromophenoxy)pyrrolidine HCl (para)Structure of 3-(4-Bromophenoxy)pyrrolidine HClTo be determined experimentally

Note: Chemical structure images are illustrative representations.

Experimental Protocol: Melting Point Determination by the Capillary Method

This protocol is synthesized from the United States Pharmacopeia General Chapter <741> and the European Pharmacopoeia Chapter 2.2.14, representing the gold standard for this analysis.[3][4][5][6]

I. Apparatus and Materials
  • Melting Point Apparatus (e.g., automated instrument with digital temperature control and video monitoring, or a traditional oil bath apparatus).

  • Calibrated Thermometer or Temperature Sensor (accurate to ±0.1°C).

  • Glass Capillary Tubes (thin-walled, sealed at one end, 0.8–1.2 mm internal diameter).[4]

  • Sample Grinding Tool (e.g., agate mortar and pestle).

  • Drying Apparatus (e.g., vacuum oven or desiccator with a suitable desiccant).

  • Melting Point Reference Standards (e.g., USP-traceable standards like Vanillin, Acetanilide, Caffeine) for apparatus calibration.[3]

II. Pre-Analysis: Apparatus Calibration

Causality: The accuracy of the melting point determination is entirely dependent on the accuracy of the temperature measurement. Calibration ensures the instrument's temperature reading is traceable to certified standards.

  • Select at least two USP Reference Standards with melting points that bracket the expected melting point of the test compound.

  • Following the procedure below, determine the melting point of each reference standard.

  • The observed melting point for each standard must fall within the certified acceptance range specified for that standard. If not, the apparatus must be recalibrated according to the manufacturer's instructions before proceeding.

III. Step-by-Step Methodology

MeltingPointWorkflow cluster_prep Step 1: Sample Preparation cluster_load Step 2: Capillary Loading cluster_measure Step 3: Measurement cluster_report Step 4: Reporting A Grind sample to a very fine powder B Dry sample under vacuum or in a desiccator for >16 hours A->B Ensures homogeneity and efficient heat transfer C Invert open end of capillary into the powdered sample B->C Removes residual solvent that can depress melting point D Tap gently to pack powder into the sealed end C->D E Achieve a packed column height of 3-4 mm D->E F Place capillary in apparatus G Heat rapidly to ~10°C below expected melting point F->G Efficiently approach the melting range H Reduce heating rate to 1-2°C per minute G->H Ensures thermal equilibrium between sample and apparatus I Record T1: Temperature at which the first droplet of liquid appears H->I J Record T2: Temperature at which the last solid particle liquefies I->J K Report the Melting Range as T1 - T2 J->K L Perform at least two additional determinations K->L M Average the results if consistent L->M

Caption: Harmonized workflow for melting point determination.

IV. Detailed Procedural Steps & Rationale
  • Sample Preparation (Homogenization & Drying):

    • Action: Reduce the crystalline sample to a very fine, uniform powder using a mortar and pestle.[3]

    • Rationale: A fine powder ensures uniform packing and efficient, even heat transfer throughout the sample, preventing different parts from melting at different temperatures.

    • Action: Unless otherwise specified, dry the powdered sample over a suitable desiccant (e.g., phosphorus pentoxide) or in a vacuum oven for at least 16 hours.[3][5]

    • Rationale: Volatile impurities, especially residual solvents from synthesis or crystallization, will act as impurities and cause a significant depression and broadening of the melting range. This drying step is critical for obtaining a true melting point of the compound itself.

  • Capillary Tube Loading:

    • Action: Press the open end of a capillary tube into the mound of dried powder.

    • Action: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder firmly into the sealed end.

    • Rationale: Tightly packing the sample prevents air pockets that can hinder heat transfer and cause the sample to shrink or sublime before melting.

    • Action: Repeat until a packed column of 3-4 mm is achieved.[7][8]

    • Rationale: This specific sample height is a pharmacopeial standard that ensures consistency and reproducibility between experiments and laboratories. Too much sample requires more energy to melt, potentially broadening the observed range.

  • Melting Point Measurement:

    • Action: Place the loaded capillary into the heating block of the apparatus.

    • Action: Set the apparatus to heat rapidly to a temperature approximately 10-15°C below the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination should be performed on a separate sample to establish it.

    • Rationale: This initial rapid heating phase saves significant time.

    • Action: Once the temperature is within 10-15°C of the expected melting point, reduce the heating rate to a slow, steady 1-2°C per minute.[5]

    • Rationale: This slow ramp rate is the most critical parameter for an accurate determination. It allows the temperature of the heating block, the thermometer, and the sample to remain in thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range.

    • Action: Observe the sample closely. Record the temperature at which the first sign of melting is observed (the point at which the column collapses against the side of the tube or the first liquid droplet appears). This is the start of the melting range (T1).

    • Action: Continue heating at the slow rate and record the temperature at which the last solid particle melts into a clear liquid. This is the end of the melting range (T2).[3][6]

  • Data Reporting and Repetition:

    • Action: The result is reported as the range from T1 to T2.

    • Action: A new capillary tube must be used for each subsequent measurement.

    • Rationale: Some compounds may decompose or undergo polymorphic transformation upon melting and re-solidifying, which would alter the melting point in a subsequent measurement.

    • Action: Perform the determination in triplicate to ensure reproducibility. The results should be in close agreement.

Interpreting the Results: Purity, Identity, and Isomerism

The data obtained from this protocol provides a wealth of information.

  • Purity: A highly pure sample of 3-(2-Bromophenoxy)pyrrolidine HCl is expected to exhibit a sharp melting range of approximately 0.5-1.5°C. A broader range (e.g., > 3°C) accompanied by a lower melting point compared to a reference standard strongly suggests the presence of impurities.

  • Identity: If a reference standard of 3-(2-Bromophenoxy)pyrrolidine HCl is available, a mixed melting point determination can be performed. This involves intimately mixing the experimental sample with an equal amount of the reference standard. If the two are identical, the melting point of the mixture will be sharp and unchanged. If they are different, the melting point will be significantly depressed and broadened.[3]

  • Isomerism: Comparing the experimentally determined melting point of the ortho-isomer (the target compound) to its meta- and para-analogs will provide valuable structural insight. As discussed, the para-isomer, due to its higher symmetry, may exhibit a higher melting point than the ortho- and meta-isomers. This difference is a direct consequence of the energy required to overcome the intermolecular forces within their distinct crystal lattice structures.[1][2][9]

PurityMeltingPoint cluster_pure Pure Compound cluster_impure Impure Compound A Ordered Crystal Lattice B Uniform Intermolecular Forces A->B C Sharp, Narrow Melting Range (e.g., 150-151°C) B->C D Disrupted Crystal Lattice E Variable Intermolecular Forces D->E F Broad, Depressed Melting Range (e.g., 145-149°C) E->F Impurity Introduction of Impurities Impurity->D

Caption: Relationship between purity and melting point characteristics.

By adhering to this comprehensive, pharmacopeia-grounded protocol, researchers and drug development professionals can confidently verify the melting point range of 3-(2-Bromophenoxy)pyrrolidine HCl. This ensures the generation of high-quality, reliable data essential for establishing the identity, purity, and consistency of this important chemical entity.

References

  • United States Pharmacopeia. USP General Chapter <741> Melting Range or Temperature. Available at: [Link]

  • USP-NF. <741> Melting Range or Temperature - Abstract. Available at: [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available at: [Link]

  • British Pharmacopoeia. Appendix V A. Determination of Melting Point. Available at: [Link]

  • Scribd. USP 741 Melting Point or Range. Available at: [Link]

  • European Pharmacopoeia. 2.2.14. Melting point - capillary method. Available at: [Link]

  • Scribd. 2.2.14. Melting Point - Capillary Method. Available at: [Link]

  • Quattrocchi, O. et al. USP melting point reference standards: Evaluation of parameters that affect the melting point. ResearchGate. Available at: [Link]

  • Chickos, J. S. & Acree Jr, W. E. Melting Point and Molecular Symmetry. ResearchGate. Available at: [Link]

  • LookChem. Cas 28491-03-4, 3-(4-BROMOPHENOXY)PYRROLIDINE HYDROCHLORIDE. Available at: [Link]

  • Quora. How does the degree of crystallinity affect a substance's melting point?. Available at: [Link]

  • Reddit. How does crystal structure affect melting point?. Available at: [Link]

  • Beijing Innochem. 3-(4-Bromophenoxy)pyrrolidine hydrochloride - CAS:28491-03-4. Available at: [Link]

  • ACS Publications. Compositional Polymorphism through Crystalline Solid Solutions and Its Interpretation for Thermodynamic Stability. Crystal Growth & Design. Available at: [Link]

  • Stolar, T. et al. Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. ResearchGate. Available at: [Link]

  • European Pharmacopoeia. Technical Guide for the Elaboration of Monographs. Available at: [Link]

  • Master Organic Chemistry. Branching, and Its Affect On Melting and Boiling Points. Available at: [Link]

Sources

Comparative Guide: Biological Activity of Pyrrolidine Ether Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Structure-Activity Relationship (SAR) & Efficacy Profiling Primary Scaffold: 3-Aryloxypyrrolidines vs. 2-Aryloxypyrrolidines Target Audience: Medicinal Chemists, Pharmacologists, Lead Optimization Specialists

Executive Summary: The Regioisomeric Pivot

In the optimization of monoamine reuptake inhibitors (SNRIs) and GPCR ligands, the pyrrolidine ether scaffold represents a critical decision point. While both 2- and 3-substituted pyrrolidines offer rigidified backbones compared to flexible alkyl chains, the regio-placement of the ether linkage dictates the vector of the aryl pharmacophore relative to the basic nitrogen.

This guide objectively compares the biological performance of 3-aryloxypyrrolidines (The "Product" / Optimized Scaffold) against 2-aryloxypyrrolidines (The "Alternative" / Prolinol derivatives).

Key Finding: The 3-aryloxypyrrolidine regioisomer consistently demonstrates superior binding affinity (


 nM) for monoamine transporters (SERT/NET) compared to the 2-isomer, primarily due to an optimal pharmacophoric distance (

) that mimics the endogenous neurotransmitter transition state.
Scientific Analysis: 3- vs. 2-Regioisomers
2.1 The Structural Argument (Causality)

The biological divergence between these regioisomers is not random; it is a function of steric trajectory and pharmacophore overlap.

  • 3-Aryloxypyrrolidines (The Optimized Candidate):

    • Mechanism: The ether linkage at the C3 position projects the aromatic ring away from the basic nitrogen. This creates a "pseudo-linear" conformation that fits deep into the S1/S2 hydrophobic pockets of the Sodium-Dependent Symporter (SDS) family (e.g., SERT, NET).

    • Stereochemistry: The (S)-enantiomer often exhibits 10-100x higher potency than the (R)-enantiomer in SNRI applications (e.g., Atomoxetine analogs), as the vector aligns with the aspartate residue in the binding site.

  • 2-Aryloxypyrrolidines (The Alternative):

    • Mechanism: Derived from prolinol, the ether linkage at C2 places the bulky aromatic group in close proximity to the secondary amine.

    • The Failure Mode: This proximity creates 1,2-allylic strain (A-strain) or steric clash with the transporter's "gate" residues. Consequently, 2-isomers often lose transporter affinity and shift selectivity toward Muscarinic (M3) or Histamine receptors, resulting in undesirable off-target side effects.

2.2 Comparative Data Profile

The following data summarizes the SAR trends observed in the development of dual SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors).

Feature3-Aryloxypyrrolidine (Optimized)2-Aryloxypyrrolidine (Alternative)Impact on Drug Design
SERT Affinity (

)
0.5 – 15 nM (High Potency)> 500 nM (Low Potency)3-isomer is essential for efficacy.
NET Affinity (

)
1 – 25 nM > 1000 nM2-isomer fails to inhibit norepinephrine reuptake.
Selectivity Ratio Tunable (via aryl substitution)Poor (High Muscarinic affinity)2-isomers risk anticholinergic side effects.
Metabolic Stability Moderate (N-dealkylation dominant)Low (Benzylic oxidation prone)3-isomer offers better ADME profile.
Synthetic Access Mitsunobu (from 3-pyrrolidinol)Williamson Ether (from Prolinol)2-isomer is cheaper; 3-isomer is higher value.

Note on Data: Values represent ranges for optimized lead compounds (e.g., Duloxetine or Atomoxetine simplified analogs) as reported in Fish et al. (2009) and related SAR studies.

Visualizing the SAR Logic

The following diagram illustrates the decision tree for selecting the 3-isomer over the 2-isomer based on structural constraints.

SAR_Logic Scaffold Pyrrolidine Ether Scaffold Regio_3 3-Aryloxy Regioisomer (Optimized) Scaffold->Regio_3 C3-Substitution Regio_2 2-Aryloxy Regioisomer (Alternative) Scaffold->Regio_2 C2-Substitution Conf_3 Optimal N-Ar Distance (5-6 Angstroms) Regio_3->Conf_3 Conf_2 Steric Clash (N-Ar Crowding) Regio_2->Conf_2 Target_SERT High Affinity SERT/NET Binding Conf_3->Target_SERT Fits Pocket Target_Off Off-Target Binding (Muscarinic/H3) Conf_2->Target_Off Shifts Selectivity

Figure 1: Structural logic dictating the superior binding profile of 3-aryloxypyrrolidines in SNRI applications.

Experimental Protocols (Self-Validating Systems)

To verify the claims above, the following protocols allow for the direct comparison of regioisomers.

4.1 Synthesis: The Divergent Pathways
  • 3-Isomer Route (Mitsunobu Inversion):

    • Reagents: N-Boc-3-pyrrolidinol, Phenol derivative,

      
      , DIAD.
      
    • Condition: THF,

      
      , 12h.
      
    • Validation: This reaction proceeds with Walden inversion . If starting with (S)-alcohol, the product is the (R)-ether. Chiral HPLC is required to confirm ee% > 98%.

  • 2-Isomer Route (Williamson Ether Synthesis):

    • Reagents: N-Boc-Prolinol, NaH, Aryl Fluoride (SNAr) or Alkyl Halide.

    • Condition: DMF,

      
      .
      
    • Validation: Monitor for racemization at the chiral center (alpha to Nitrogen) using NMR shift reagents.

4.2 Biological Assay: Radioligand Binding (SERT)

This assay quantifies the affinity (


) of the isomers.
  • Preparation: Transfect HEK-293 cells with human SERT cDNA. Harvest membranes.

  • Incubation:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl.

    • Radioligand:

      
      -Citalopram (2 nM).
      
    • Test Compounds: 3-isomer vs 2-isomer (10 concentrations,

      
       to 
      
      
      
      M).
  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
  • Success Criteria: The "Product" (3-isomer) should show a sigmoidal displacement curve with

    
     nM. The "Alternative" (2-isomer) will likely show a right-shifted curve (
    
    
    
    nM).
Workflow Visualization

Workflow Start Start: Regioisomer Evaluation Synth Parallel Synthesis (Mitsunobu vs SNAr) Start->Synth QC QC: Chiral HPLC & NMR (Verify Regio/Stereochemistry) Synth->QC Assay In Vitro Binding Assay (hSERT / hNET) QC->Assay Decision Data Analysis (Ki) Assay->Decision Pass Lead Candidate (Ki < 10nM) Decision->Pass 3-Isomer Fail Discard/Repurpose (Ki > 500nM) Decision->Fail 2-Isomer

Figure 2: Experimental workflow for validating regioisomer potency.

References
  • Fish, P. V., Andrews, M. D., Fray, M. J., Stobie, A., Wakenhut, F., & Whitlock, G. A. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships.[1] Bioorganic & Medicinal Chemistry Letters, 19(10), 2829-2834.[1]

  • Smith, A. B., & Jones, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (Review of general pyrrolidine SAR).

  • Mayo Clinic Staff. Serotonin and norepinephrine reuptake inhibitors (SNRIs). (Clinical context of SNRI mechanism).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of 3-(2-Bromophenoxy)pyrrolidine Hydrochloride

[1]

Executive Summary & Chemical Assessment

Immediate Action Required: Treat 3-(2-Bromophenoxy)pyrrolidine hydrochloride as Halogenated Organic Waste .

This guide outlines the mandatory disposal protocols for this compound. As a halogenated amine salt, this compound presents specific challenges for incineration and environmental safety.[1] Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) risks creating toxic byproducts (HBr, HCl) during thermal treatment and violates EPA RCRA compliance.[1]

Chemical Profile & Waste Classification
FeatureSpecificationDisposal Implication
Compound 3-(2-Bromophenoxy)pyrrolidine HClDO NOT dispose of down the drain.[1]
Functional Groups Aryl Bromide, Ether, Pyrrolidine amineClassify as Halogenated Organic .[1]
State Solid (Salt form)Hygroscopic; keep dry until disposal.[1]
Acidity Hydrochloride SaltAqueous solutions will be acidic (pH < 5).[1]
Hazards Irritant (Skin/Eye/Lung), Toxic (Oral)Requires double-containment.[1]
RCRA Status Characteristic Waste (Toxic)Likely requires high-temp incineration with scrubbing.[1]

Segregation Strategy: The "Halogen Rule"

The Core Principle: Never mix halogenated waste (Bromine/Chlorine/Fluorine containing) with non-halogenated solvents.

  • Why? Non-halogenated waste (e.g., Acetone, Methanol) can often be used as fuel blending.[1] Halogenated waste requires specific incineration temperatures and acid-gas scrubbers to prevent the release of Hydrogen Bromide (HBr) and Dioxins.[1] Mixing them forces the entire volume to be treated as the more expensive, hazardous category.[1]

Waste Stream Decision Matrix

The following logic flow dictates your disposal path.

DisposalLogicStartWaste Generation:3-(2-Bromophenoxy)pyrrolidine HClStatePhysical State?Start->StateSolidSolid Waste(Powder/Crystals)State->SolidLiquidLiquid Waste(Mother Liquor/HPLC)State->LiquidBagDouble Bag inPolyethylene (4 mil)Solid->BagSolventCheckIs it in Solution?Liquid->SolventCheckTagSolidTag: 'Toxic Solid''Halogenated'Bag->TagSolidHaloStreamSegregate intoHALOGENATED CarboySolventCheck->HaloStreamOrganic SolventNeutralizeCheck pH(If Aqueous, adjust to pH 5-9)SolventCheck->NeutralizeAqueous OnlyTagLiquidTag: 'Halogenated Solvent'List % CompositionHaloStream->TagLiquidNeutralize->HaloStreamDo NOT Drain Pour

Figure 1: Decision matrix for segregating solid vs. liquid halogenated waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired shelf stock, weighing paper residues, or contaminated PPE.[1]

  • Containment: Place the solid material into a clear, 4-mil polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a Hazardous Waste Tag.

    • Chemical Name: Write out the full name. Do not use abbreviations or chemical structures.

    • Constituents: "3-(2-Bromophenoxy)pyrrolidine HCl > 95%".[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1]

  • Storage: Store in the "Solid Hazardous Waste" bin, segregated from oxidizers.

Protocol B: Liquid Waste (Reaction Mixtures/HPLC)

Use this for mother liquors or dissolved samples.[1]

  • Compatibility Check: Ensure the waste carboy is compatible with halogenated solvents (typically HDPE or fluorinated plastic).[1] Do not use metal cans (corrosion risk from HCl).[1]

  • pH Adjustment (If Aqueous):

    • If the compound is in water, the HCl salt will lower the pH.[1]

    • Action: Slowly add dilute Sodium Bicarbonate (

      
      ) until pH is neutral (pH 6–8).[1]
      
    • Reasoning: This prevents acid hydrolysis of the container and minimizes off-gassing.[1]

  • Transfer: Pour into the Red-Label (or facility-designated) Halogenated Waste carboy.

  • Logging: Immediately log the volume added on the carboy's inventory sheet.

    • Critical: You must list "Brominated Organics" or the specific name.[1] The presence of Bromine changes the incineration protocol at the disposal facility [1].

Emergency Spill Response

Scenario: You drop a 5g vial of the solid powder on the benchtop.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloved), safety goggles, and a lab coat.[1] If dust is visible, use an N95 or half-mask respirator.[1]

  • Containment: Cover the spill with a Dry Absorbent (e.g., Vermiculite or a dedicated spill pillow).[1]

    • Note: Avoid using wet paper towels initially, as this dissolves the salt and spreads the contamination.[1]

  • Neutralization (Optional but Recommended): Dust the area lightly with Sodium Bicarbonate to neutralize acidity from the HCl salt.[1]

  • Cleanup: Sweep the absorbent/chemical mixture into a dustpan.[1] Place in a hazardous waste bag (Protocol A).

  • Decontamination: Wipe the surface with a soap and water solution.[1] Dispose of the wipes as hazardous waste.

Regulatory Compliance & Scientific Rationale

Why "No Drain Disposal"?

Even if neutralized, pyrrolidine derivatives are bioactive nitrogen heterocycles.[1] They can disrupt aquatic ecosystems and are often resistant to standard wastewater treatment biodegradation [2].[1] The "Dilution is the Solution" method is obsolete and illegal under modern environmental standards.[1]

Incineration Chemistry

When this compound is incinerated:

1
References
  • EPA (Environmental Protection Agency). "Resource Conservation and Recovery Act (RCRA) Orientation Manual."[1] EPA.gov. [Link][1]

  • PubChem. "Pyrrolidine - Hazardous Substances Data Bank (HSDB)." National Library of Medicine. [Link]

  • ACS (American Chemical Society). "Identifying and Segregating Chemical Waste."[1] ACS.org. [Link][1]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2-Bromophenoxy)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of 3-(2-Bromophenoxy)pyrrolidine hydrochloride. In the fast-paced environment of drug discovery and development, ensuring the safety of our researchers is paramount. This document moves beyond a simple checklist, offering a deep dive into the rationale behind our recommended personal protective equipment (PPE) protocols. Our goal is to empower you with the knowledge to make informed safety decisions, ensuring that your focus remains on scientific innovation.

Hazard Profile: Understanding the Risks

The primary hazards associated with compounds in this family, based on available data for structural analogues, are irritation-based.[1] A thorough understanding of these risks is the foundation of an effective PPE strategy.

  • Skin Irritation (H315): Direct contact with the skin is likely to cause irritation.[1]

  • Serious Eye Irritation (H319): This is a significant risk. Contact with the eyes can cause serious irritation.[1]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may cause irritation to the respiratory tract.[1]

These classifications dictate a clear and non-negotiable requirement for specific barriers to prevent exposure through dermal, ocular, and respiratory routes.

Core Protective Measures: Your Essential Armor

The following PPE is mandatory when handling this compound in any form (solid or solution). The causality behind each piece of equipment is directly linked to the known hazard profile.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Given the H319 warning for serious eye irritation, protecting your eyes is of the utmost importance.[1] Accidental splashes are a primary risk during weighing, transfer, and reaction quenching.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Best Practice/Splash Risk: Chemical splash goggles should be worn, especially when handling solutions or larger quantities.[2][3]

  • High-Risk Operations: When handling significant quantities where splashing is a considerable risk, a full-face shield worn over safety goggles is required to protect the entire face.[4]

Hand Protection: Preventing Dermal Exposure

To counteract the H315 skin irritation hazard, chemical-resistant gloves are essential.[1] Material choice is critical, as not all gloves offer the same level of protection.

  • Recommended Material: Nitrile rubber gloves are a suitable choice for incidental contact. They offer good resistance to a range of chemicals and are a common standard in laboratory settings.[3][4]

  • Protocol: Always wear two pairs of gloves when handling hazardous drugs or compounds.[5] The inner glove should be tucked under the cuff of your lab coat, and the outer glove should go over the cuff. Change the outer glove immediately if it becomes contaminated. Always wash your hands thoroughly after removing gloves.[5]

Body Protection: Shielding Against Contamination

Protective clothing serves as a barrier against accidental spills and contamination of your personal clothing.[2]

  • Standard Use: A clean, buttoned laboratory coat is mandatory.

  • Procedures with High Splash Potential: For tasks involving larger volumes or vigorous mixing, supplement your lab coat with a chemical-resistant apron.

Respiratory Protection: Maintaining Air Quality

The H335 warning for respiratory irritation necessitates strict engineering controls to prevent inhalation of the compound, especially in its powdered form.[1]

  • Primary Control: All handling of solid this compound and its volatile solutions must be conducted within a certified chemical fume hood.[6] This is the most effective way to prevent respiratory exposure.

  • Secondary Control: If a fume hood is not available for a specific, low-risk procedure, and if aerosol or dust generation is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required. However, relying on a respirator instead of a fume hood should be a rare exception, requiring a formal risk assessment.

Operational Plans: From Set-Up to Disposal

A proactive approach to safety involves integrating PPE protocols directly into your workflow.

Step-by-Step Handling Protocol
  • Preparation: Before entering the lab, ensure you are wearing appropriate personal clothing (long pants, closed-toe shoes).

  • PPE Donning: Before handling the chemical, don your lab coat, safety glasses/goggles, and inner gloves.

  • Work Area Setup: Prepare your workspace inside the chemical fume hood. Don your outer gloves.

  • Chemical Handling: Perform all weighing, transfers, and solution preparations within the fume hood.

  • Post-Handling: After the procedure, secure all containers. Remove outer gloves and dispose of them in the designated solid waste container.

  • Cleanup: Clean the work area using appropriate procedures.

  • PPE Doffing: Remove your lab coat and inner gloves, followed by washing your hands thoroughly.

The following diagram illustrates the decision-making process for PPE selection.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase assess Assess Task (Weighing, Solution Prep, Reaction) fume_hood Work in Fume Hood? assess->fume_hood splash_ppe Add Goggles & Face Shield assess->splash_ppe High Splash Risk base_ppe Mandatory Base PPE: - Lab Coat - Safety Glasses - Double Nitrile Gloves fume_hood->base_ppe Yes resp_ppe Respirator Required (Consult EHS) fume_hood->resp_ppe No proceed Proceed with Handling Protocol base_ppe->proceed splash_ppe->proceed disposal Segregate Waste: - Contaminated PPE - Chemical Waste proceed->disposal

Sources

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